molecular formula C12H8F3NO B567343 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine CAS No. 1261640-32-7

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Cat. No.: B567343
CAS No.: 1261640-32-7
M. Wt: 239.197
InChI Key: QOFDVVAQFNYDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine core substituted with a hydroxy group and a 2-(trifluoromethyl)phenyl moiety. This structure is a common pharmacophore in the development of bioactive molecules. The presence of the trifluoromethyl group is significant in medicinal chemistry, as it can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers utilize this compound and its structural analogs as versatile synthetic intermediates or building blocks for the preparation of more complex molecules . Related compounds with similar phenylpyridine scaffolds are frequently investigated for their potential biological activities . This product is intended for research purposes as a chemical reference standard or for use in synthetic organic chemistry applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFDVVAQFNYDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683014
Record name 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261640-32-7
Record name 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. As this molecule is not extensively described in current scientific literature, this document synthesizes information from analogous structures and established chemical principles to offer expert-driven predictions of its key characteristics. We will explore its acidity (pKa), lipophilicity (logP), solubility, and spectral properties, all of which are critical parameters in drug discovery and development. Furthermore, this guide outlines a proposed synthetic route and detailed, self-validating experimental protocols for the empirical determination of these properties, empowering researchers to synthesize and characterize this promising scaffold.

Introduction: The Significance of the (Trifluoromethylphenyl)pyridine Scaffold

The pyridine ring is a ubiquitous and versatile pharmacophore in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. When functionalized with a trifluoromethyl group, the electronic properties of the aromatic system are significantly altered. The trifluoromethyl group is a strong electron-withdrawing substituent, which can modulate the pKa of nearby acidic or basic centers and enhance the metabolic stability of a molecule. The incorporation of an additional phenyl ring introduces further opportunities for molecular interactions and can significantly impact lipophilicity.

The specific substitution pattern of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine presents a unique combination of a hydrogen bond donor/acceptor (the hydroxyl group), a polar pyridine core, and a lipophilic, electron-withdrawing trifluoromethylphenyl moiety. This arrangement suggests potential applications in a range of therapeutic areas where modulation of protein-ligand interactions is key. Understanding the fundamental physicochemical properties of this scaffold is the first step in unlocking its therapeutic potential.

Predicted Physicochemical Properties

Due to the novelty of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, the following properties are expert predictions based on the analysis of structurally related compounds.

Acidity (pKa)

The pKa of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is influenced by two ionizable centers: the pyridine nitrogen and the hydroxyl group.

  • Pyridine Nitrogen: The basicity of the pyridine nitrogen will be reduced by the electron-withdrawing effect of the 2-trifluoromethylphenyl group at the 5-position.

  • Hydroxyl Group: The acidity of the 3-hydroxyl group will be increased by the electron-withdrawing nature of both the pyridine ring and the trifluoromethylphenyl substituent.

Based on the known pKa values of 3-hydroxypyridine (pKa1 ≈ 4.8 for the pyridinium ion and pKa2 ≈ 8.7 for the hydroxyl group), we can predict the following:

  • The pKa of the pyridinium ion is expected to be lower than 4.8 .

  • The pKa of the hydroxyl group is expected to be lower than 8.7 .

A more precise estimation places the pyridinium pKa in the range of 3.5 - 4.5 and the hydroxyl pKa in the range of 7.5 - 8.5 .

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile. The presence of the lipophilic 2-trifluoromethylphenyl group will significantly increase the logP compared to 3-hydroxypyridine. While the hydroxyl group contributes to hydrophilicity, the overall character of the molecule is predicted to be lipophilic.

Predicted logP: 2.5 - 3.5

Solubility

The aqueous solubility of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is expected to be low, a consequence of its predicted high logP. The presence of the hydroxyl group and the pyridine nitrogen will provide some capacity for hydrogen bonding with water, but the large, nonpolar trifluoromethylphenyl group will likely dominate. The compound is expected to be more soluble in organic solvents.

Solvent Predicted Solubility
WaterSparingly soluble
MethanolSoluble
DMSOFreely Soluble
DichloromethaneSoluble
Other Physical Properties
Property Predicted Value/Appearance
Molecular Formula C₁₂H₈F₃NO
Molecular Weight 241.19 g/mol
Appearance White to off-white solid
Melting Point 150 - 170 °C
Boiling Point > 300 °C (with decomposition)

Proposed Synthesis and Characterization

The synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 3-Hydroxy-5-bromopyridine C 3-Methoxy-5-bromopyridine A->C Base (e.g., NaH) B Protecting Group (e.g., MOM-Cl) B->C F 3-Methoxy-5-(2-trifluoromethylphenyl)pyridine C->F D 2-(Trifluoromethyl)phenylboronic acid D->F E Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) E->F H 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine F->H G Acid (e.g., HBr) G->H

Caption: Proposed synthetic workflow for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Detailed Synthetic Protocol

Step 1: Protection of 3-Hydroxy-5-bromopyridine

  • To a solution of 3-hydroxy-5-bromopyridine in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-methoxy-5-bromopyridine.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-methoxy-5-bromopyridine, 2-(trifluoromethyl)phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).[1]

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to afford 3-methoxy-5-(2-trifluoromethylphenyl)pyridine.

Step 3: Deprotection

  • Dissolve the protected intermediate in a suitable solvent (e.g., acetic acid).

  • Add a strong acid (e.g., hydrobromic acid) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography to obtain 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the pyridine and phenyl protons. The chemical shifts will be influenced by the substituents.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the hydroxyl group and C-F stretches of the trifluoromethyl group.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Experimental Protocols for Physicochemical Profiling

The following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the pKa of sparingly soluble compounds.[2][3]

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized acid or base. The pKa in the aqueous medium is then determined by extrapolation.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable co-solvent (e.g., methanol or DMSO).

    • Prepare a series of co-solvent/water mixtures (e.g., 20%, 40%, 60% methanol in water).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • In a thermostated vessel, place a known volume of one of the co-solvent/water mixtures.

    • Add a known amount of the stock solution of the test compound.

    • Titrate the solution with the standardized acid or base, recording the pH after each addition.[4][5]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence points from the first or second derivative of the titration curve.

    • The pH at the half-equivalence point corresponds to the pKa in that specific co-solvent mixture.

  • Extrapolation to Aqueous pKa:

    • Repeat the titration for each co-solvent/water mixture.

    • Plot the measured pKa values against the mole fraction of the co-solvent.

    • Extrapolate the linear portion of the graph to zero co-solvent concentration to obtain the aqueous pKa.

G A Prepare solutions in co-solvent/water mixtures C Titrate with standardized acid/base A->C B Calibrate pH meter B->C D Record pH vs. volume C->D E Determine pKa in each mixture D->E F Plot pKa vs. mole fraction of co-solvent E->F G Extrapolate to obtain aqueous pKa F->G

Sources

An In-Depth Technical Guide to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Uncharted Territory in Medicinal Chemistry

As a Senior Application Scientist, it is a rare and exciting opportunity to delve into the molecular architecture of a compound that, despite its intriguing structural motifs, remains largely unexplored in the current scientific literature. This technical guide addresses 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine , a molecule that, to the best of our extensive search, has not been the subject of dedicated synthesis or biological evaluation studies. The absence of empirical data presents a unique challenge, which we will address not with speculation, but with a robust, experience-driven predictive analysis grounded in established chemical principles and analogous structures. This document will, therefore, serve as a foundational whitepaper, providing a scientifically rigorous, prospective look into the synthesis, potential properties, and likely biological significance of this novel chemical entity.

Molecular Structure and Physicochemical Postulates

The molecular structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine combines three key pharmacophoric elements: a 3-hydroxypyridine core, a phenyl ring, and a trifluoromethyl group. This unique amalgamation suggests a complex interplay of properties that are highly relevant to drug design.

The 3-hydroxypyridine moiety is a well-established scaffold in medicinal chemistry, known for its ability to act as a building block for numerous medicinal compounds.[1] The hydroxyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The pyridine ring itself is a common feature in a vast array of FDA-approved drugs, valued for its metabolic stability and ability to modulate pharmacokinetic and pharmacodynamic properties.[2]

The trifluoromethyl (-CF3) group, strategically positioned on the phenyl ring, is a powerful modulator of a compound's characteristics. It is known to enhance pharmacokinetic properties by increasing metabolic stability and membrane permeability.[3] The strong electron-withdrawing nature of the -CF3 group also significantly influences the electronic properties of the phenyl ring, which can in turn affect binding affinities and reactivity.[3][4]

Predicted Physicochemical Properties:

Based on the constituent functional groups, we can postulate the following key properties for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, which are summarized in Table 1.

PropertyPredicted CharacteristicRationale
Solubility Moderate to low aqueous solubility; soluble in organic solvents.The pyridine and hydroxyl groups can contribute to aqueous solubility, while the trifluoromethylphenyl moiety will increase lipophilicity.[1]
Lipophilicity (LogP) Moderately high.The trifluoromethylphenyl group is highly lipophilic, which will likely be the dominant factor.[4]
Acidity/Basicity Weakly basic (pyridine nitrogen) and weakly acidic (hydroxyl group).The pyridine nitrogen can be protonated, while the hydroxyl group can be deprotonated.[5]
Metabolic Stability Likely high.The trifluoromethyl group is known to block metabolic oxidation sites, and the pyridine ring is generally robust.[3][4]

Table 1: Postulated Physicochemical Properties of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

2D Molecular Structure:

Caption: 2D structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Proposed Synthetic Strategies: A Roadmap to a Novel Molecule

The synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine can be approached through well-established palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds between aromatic rings.[6][7] The two most logical and robust strategies would be the Suzuki-Miyaura coupling and the Negishi coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[8][9]

Proposed Protocol:

  • Reactant Preparation: The key starting materials would be a protected 3-hydroxy-5-bromopyridine and (2-trifluoromethylphenyl)boronic acid. The hydroxyl group of the pyridine should be protected, for instance as a methoxymethyl (MOM) ether, to prevent side reactions.

  • Catalyst System: A common and effective catalyst system would be Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base and Solvent: A base such as sodium carbonate or potassium phosphate is required. A solvent system of toluene, ethanol, and water is often effective.

  • Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Workup and Deprotection: After the reaction is complete, the mixture would be worked up to isolate the protected product. Subsequent deprotection of the hydroxyl group under acidic conditions would yield the final compound.

start Protected 3-hydroxy-5-bromopyridine + (2-trifluoromethylphenyl)boronic acid reaction Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) start->reaction intermediate Protected 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine reaction->intermediate deprotection Deprotection (Acidic conditions) intermediate->deprotection product 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine deprotection->product start Protected 3-hydroxy-5-bromopyridine + (2-trifluoromethylphenyl)zinc chloride reaction Negishi Coupling (Pd catalyst, Anhydrous Solvent) start->reaction intermediate Protected 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine reaction->intermediate deprotection Deprotection (Acidic conditions) intermediate->deprotection product 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine deprotection->product

Caption: Proposed Negishi coupling synthesis workflow.

Postulated Biological Activity and Therapeutic Potential

The structural features of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine suggest several avenues for biological investigation. Molecules containing bipyridine and related phenylpyridine scaffolds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and immunomodulatory effects. [10]

Potential as an Enzyme Inhibitor

The 3-hydroxypyridine core is a known metal-chelating moiety and has been exploited in the design of metalloenzyme inhibitors. [11]It is plausible that 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine could act as an inhibitor of metalloenzymes involved in various disease pathways.

Potential as a Kinase Inhibitor

The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The overall shape and electronic properties of the molecule could allow it to fit into the ATP-binding pocket of various kinases.

Central Nervous System (CNS) Activity

The lipophilicity imparted by the trifluoromethylphenyl group could facilitate crossing the blood-brain barrier, suggesting potential applications in treating CNS disorders.

Antimicrobial Activity

Pyridine derivatives have a long history as antimicrobial agents. [12]The unique electronic and steric properties of this compound make it a candidate for screening against a panel of bacterial and fungal pathogens.

Proposed Experimental Workflows for Characterization and Biological Screening

Once synthesized, a rigorous characterization and screening cascade would be necessary to elucidate the properties and biological activity of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Structural and Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the exact molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, if suitable crystals can be obtained.

  • LogP Determination: Experimental measurement of the octanol-water partition coefficient to quantify lipophilicity.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently assess the biological potential of the compound.

synthesis Synthesis and Purification characterization Structural and Physicochemical Characterization synthesis->characterization tier1 Tier 1: Broad Primary Screening (e.g., Antiproliferative, Antimicrobial, Kinase Panels) characterization->tier1 tier2 Tier 2: Hit Confirmation and Dose-Response (IC50/EC50 Determination) tier1->tier2 tier3 Tier 3: Lead Optimization and Mechanistic Studies (Structure-Activity Relationship, Target Identification) tier2->tier3

Caption: Proposed biological screening workflow.

Conclusion and Future Outlook

While 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine remains a hypothetical molecule in the context of published research, this in-depth analysis provides a strong rationale for its synthesis and investigation. Its unique combination of a 3-hydroxypyridine core and a trifluoromethyl-substituted phenyl ring presents a compelling scaffold for the development of novel therapeutic agents. The synthetic pathways outlined are robust and feasible, and the potential for diverse biological activity is high. We strongly encourage research groups with interests in medicinal chemistry and drug discovery to consider the exploration of this promising, uncharted area of chemical space. The insights provided in this guide offer a solid foundation for such endeavors.

References

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Link]

  • 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]

  • Selected bioactive bipyridine analogues. ResearchGate. [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. Journal of Organic Chemistry. [Link]

  • The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes f. Dalton Transactions. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine. PubMed Central. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. MDPI. [Link]

  • Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • 3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. LookChem. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • Negishi Coupling. NROChemistry. [Link]

  • Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. ResearchGate. [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. PubMed. [Link]

Sources

Spectroscopic Characterization of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the characteristic spectral features of this molecule. Detailed hypothetical experimental protocols for data acquisition are presented, followed by in-depth analyses and interpretation of the predicted spectra. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of new chemical entities.

Introduction

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of a hydroxypyridine core and a trifluoromethylphenyl substituent. The hydroxypyridine moiety is a common scaffold in numerous biologically active molecules, while the trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity.

The following sections will detail the predicted spectroscopic data, including the rationale behind the predictions, and provide standardized protocols for the eventual experimental validation.

Molecular Structure and Key Features

To understand the predicted spectroscopic data, it is essential to first examine the molecular structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Figure 1: Molecular structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Hypothetical Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). acq2 Lock and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). proc2->proc3

Figure 2: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine in DMSO-d₆ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.80singlet1HOHThe acidic proton of the hydroxyl group is expected to be a broad singlet, with its chemical shift being concentration and temperature dependent.
~8.25doublet1HH-2This proton is adjacent to the nitrogen atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-4.
~8.10doublet1HH-6Also adjacent to the nitrogen, this proton is shifted downfield and will appear as a doublet due to coupling with H-4.
~7.80 - 7.60multiplet4HPhenyl HThe protons on the trifluoromethylphenyl ring will appear as a complex multiplet in the aromatic region.
~7.50triplet1HH-4This proton will be a triplet due to coupling with both H-2 and H-6.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C-3The carbon bearing the hydroxyl group is expected to be significantly downfield.
~145.0C-5The carbon attached to the phenyl ring will also be in the downfield region.
~140.0C-2Carbon adjacent to the nitrogen atom.
~138.0C-6Carbon adjacent to the nitrogen atom.
~132.0 - 125.0Phenyl CThe carbons of the phenyl ring will appear in this region.
~128.0 (q)C-CF₃ (Phenyl)The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
~124.0 (q)CF₃The carbon of the trifluoromethyl group will be a quartet with a large C-F coupling constant.
~120.0C-4The remaining pyridine carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Hypothetical Experimental Protocol for IR Data Acquisition

A standard procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample onto the crystal. prep1->prep2 acq1 Apply pressure to ensure good contact between the sample and the crystal. acq2 Collect a background spectrum of the empty ATR setup. acq1->acq2 acq3 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum.

Figure 3: Workflow for IR data acquisition.

Predicted IR Spectrum

The predicted characteristic IR absorption bands are listed in Table 3.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200BroadO-H stretchThe hydroxyl group will exhibit a broad absorption band due to hydrogen bonding.
3100 - 3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the pyridine and phenyl rings.
1620 - 1580StrongC=N stretchCharacteristic stretching vibration of the pyridine ring.
1500 - 1400Medium-StrongC=C stretchAromatic ring stretching vibrations.
1350 - 1150StrongC-F stretchThe trifluoromethyl group will show strong absorption bands in this region.
1250 - 1200StrongC-O stretchStretching vibration of the phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Hypothetical Experimental Protocol for MS Data Acquisition

A general procedure for acquiring a mass spectrum using Electrospray Ionization (ESI) is outlined below.

cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the ESI source of the mass spectrometer. acq2 Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range. acq1->acq2

Figure 4: Workflow for MS data acquisition.

Predicted Mass Spectrum

The predicted key features of the mass spectrum are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data

m/z ValueIonRationale
254.06[M+H]⁺The molecular weight of C₁₂H₈F₃NO is 253.06 g/mol . The protonated molecular ion is expected to be the base peak in ESI positive mode.
234.05[M-F]⁺Loss of a fluorine atom from the trifluoromethyl group.
184.05[M-CF₃]⁺Loss of the trifluoromethyl radical.
145.04[C₇H₄F₃]⁺Fragment corresponding to the trifluoromethylphenyl cation.
109.04[C₅H₄NO]⁺Fragment corresponding to the hydroxypyridine moiety.

Conclusion

This technical guide has presented a comprehensive set of predicted spectroscopic data for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on established principles and data from analogous structures. These predictions provide a foundational dataset for the identification and characterization of this novel compound. The included hypothetical experimental protocols offer a standardized approach for the future acquisition of experimental data, which will be crucial for validating these predictions. This guide serves as a valuable preliminary resource for any research and development activities involving 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NMRDB.org: An online database for NMR spectra prediction. [Link][1][2]

  • Chem LibreTexts: An extensive online chemistry resource. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

Sources

The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Trifluoromethylpyridines in Drug Design

In the intricate chess game of medicinal chemistry, the trifluoromethylpyridine (TFMP) moiety has emerged as a power piece, enabling chemists to strategically modulate the properties of drug candidates and unlock new therapeutic potential.[1][2] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and applications of trifluoromethylpyridine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causal relationships that underpin the utility of this scaffold, supported by experimental protocols and case studies of its successful implementation in clinically approved drugs.

The strategic incorporation of a trifluoromethyl group onto a pyridine ring bestows a unique combination of physicochemical properties upon a molecule.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the pKa of the pyridine nitrogen, modulates lipophilicity, and can enhance metabolic stability.[4][5] These attributes are critical for optimizing pharmacokinetic profiles and improving the binding affinity of a drug candidate to its biological target.[4]

Physicochemical Properties of Trifluoromethylpyridines: A Tale of Three Isomers

The position of the trifluoromethyl group on the pyridine ring—alpha (2-position), beta (3-position), or gamma (4-position)—profoundly influences the molecule's electronic and steric properties.[1] This, in turn, dictates its behavior in biological systems.

The trifluoromethyl group is a potent electron-withdrawing group, a property quantified by its positive Hammett constant (σp = 0.54).[1] This strong inductive effect lowers the pKa of the pyridine nitrogen, making it less basic. This reduction in basicity can be advantageous in drug design, as it can mitigate off-target effects associated with basicity and improve oral bioavailability.

Lipophilicity, a critical parameter for membrane permeability and drug distribution, is also significantly affected by trifluoromethylation. While the trifluoromethyl group itself is lipophilic, its placement on the pyridine ring and the resulting electronic effects create a nuanced interplay.

CompoundIsomerpKa (experimental)logP (experimental)
Pyridine-5.250.65
2-Trifluoromethylpyridineα~1.0~1.8
3-Trifluoromethylpyridineβ3.51.7
4-Trifluoromethylpyridineγ3.6~1.7

Note: Experimental values for pKa and logP can vary depending on the measurement conditions. The values presented here are representative and sourced from various chemical databases and literature.

The following diagram illustrates the impact of the trifluoromethyl group's position on the electron density of the pyridine ring.

G cluster_2_tfmp 2-Trifluoromethylpyridine cluster_3_tfmp 3-Trifluoromethylpyridine cluster_4_tfmp 4-Trifluoromethylpyridine 2-N N 2-C2 C-CF3 2-N->2-C2 2-C2->2-N δ+ 2-C3 C 2-C2->2-C3 2-C4 C 2-C3->2-C4 2-C5 C 2-C4->2-C5 2-C6 C 2-C5->2-C6 2-C6->2-N 3-N N 3-C2 C 3-N->3-C2 3-C3 C-CF3 3-C2->3-C3 3-C3->3-C2 δ+ 3-C4 C 3-C3->3-C4 3-C3->3-C4 δ+ 3-C5 C 3-C4->3-C5 3-C6 C 3-C5->3-C6 3-C6->3-N 4-N N 4-C2 C 4-N->4-C2 4-C3 C 4-C2->4-C3 4-C4 C-CF3 4-C3->4-C4 4-C4->4-C3 δ+ 4-C5 C 4-C4->4-C5 4-C4->4-C5 δ+ 4-C6 C 4-C5->4-C6 4-C6->4-N G 3-picoline 3-Picoline intermediate 2-Chloro-5-(trichloromethyl)pyridine 3-picoline->intermediate Cl2 product 2-Chloro-5-trifluoromethylpyridine intermediate->product HF

Caption: Synthesis of 2-chloro-5-trifluoromethylpyridine from 3-picoline.

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylpyridine (A Precursor to 2-Chloro-5-trifluoromethylpyridine)

This protocol is adapted from patent literature and describes a key step in the synthesis of a TFMP precursor. [6]

  • Reaction Setup: To a suitable reaction vessel, add 3-methylpyridine (1.0 eq) and water as the reaction medium.

  • Chlorination: In the presence of a suitable catalyst, introduce chlorine gas into the reaction mixture while maintaining the temperature between 40-60 °C.

  • Work-up: After the reaction is complete, perform a standard aqueous work-up to isolate the crude 2-chloro-5-methylpyridine.

  • Second Chlorination: The crude 2-chloro-5-methylpyridine is then subjected to a second chlorination step with chlorine gas at 50-60 °C, in the presence of a catalyst, to yield 2-chloro-5-chloromethylpyridine.

Self-validation: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The patent cited reports a purity of ≥99%. [6]

Strategy 2: Cyclo-condensation with Fluorinated Building Blocks

This versatile strategy involves the construction of the pyridine ring using acyclic precursors, at least one of which contains a trifluoromethyl group. A widely used building block is ethyl 4,4,4-trifluoro-3-oxobutanoate. [1]

G building_block Ethyl 4,4,4-trifluoro-3-oxobutanoate product Trifluoromethylpyridine derivative building_block->product Cyclo-condensation other_precursors Aldehyde/Amine other_precursors->product

Caption: Cyclo-condensation approach to trifluoromethylpyridines.

Experimental Protocol: Synthesis of a Tetrahydropyran Intermediate for Dithiopyr and Thiazopyr

This protocol, derived from a review article, illustrates the use of a trifluoromethyl-containing building block in the synthesis of agrochemicals, a process analogous to those used for pharmaceutical intermediates. [1]

  • Reaction Setup: In a suitable solvent, combine 3-methylbutanal (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

  • Cyclo-condensation: The reaction is allowed to proceed under appropriate conditions (e.g., with a catalyst and/or heating) to effect the cyclo-condensation.

  • Isolation: The resulting tetrahydro-2H-pyran derivative is isolated and purified using standard techniques such as distillation or chromatography.

Self-validation: The structure of the intermediate should be confirmed by spectroscopic methods (NMR, IR, MS) to ensure the correct cyclized product has been formed before proceeding to the next synthetic steps.

Trifluoromethylpyridines in Action: Case Studies in Medicinal Chemistry

The true measure of a chemical scaffold's value lies in its successful application in the development of therapeutic agents. The trifluoromethylpyridine moiety is a key structural feature in several FDA-approved drugs and promising clinical candidates.

Case Study 1: Tipranavir - An HIV Protease Inhibitor

Tipranavir is a non-peptidic HIV protease inhibitor used in the treatment of HIV infection. [5]The trifluoromethylpyridine moiety in Tipranavir plays a crucial role in its binding to the active site of the HIV protease. [3]X-ray crystallography studies have revealed that the trifluoromethyl group engages in favorable hydrophobic interactions within the S3 subsite of the enzyme. [7]

G cluster_binding Tipranavir Binding to HIV Protease Tipranavir Tipranavir HIV_Protease HIV Protease Active Site Tipranavir->HIV_Protease Inhibition TFMP_moiety Trifluoromethylpyridine Moiety Tipranavir->TFMP_moiety S3_subsite S3 Subsite TFMP_moiety->S3_subsite Hydrophobic Interactions

Caption: Binding of Tipranavir's TFMP moiety to the S3 subsite of HIV protease.

Case Study 2: Pexidartinib - A CSF-1R Inhibitor for Cancer Therapy

Pexidartinib is a kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R) and is approved for the treatment of tenosynovial giant cell tumor. [8]The trifluoromethylpyridine moiety in pexidartinib contributes to its potent and selective inhibition of CSF-1R. [9]The binding of pexidartinib to CSF-1R stabilizes the inactive conformation of the kinase, preventing its activation by CSF-1. [9]

Case Study 3: Enasidenib - An IDH2 Inhibitor

Enasidenib is a small molecule inhibitor of isocitrate dehydrogenase 2 (IDH2) used to treat acute myeloid leukemia with a specific IDH2 mutation. The synthesis of Enasidenib involves the use of 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl)-1,3,5-triazine as a key intermediate. [3]The trifluoromethylpyridine group in this building block is crucial for the final structure and activity of the drug.

Metabolic Stability and Potential Liabilities

The carbon-fluorine bond is exceptionally strong, which often imparts significant metabolic stability to the trifluoromethyl group. [4]This can lead to a longer in vivo half-life and reduced metabolic clearance of a drug candidate. However, the potent electron-withdrawing nature of the trifluoromethyl group can render the pyridine ring susceptible to nucleophilic aromatic substitution, which can be a potential metabolic pathway or a source of chemical instability under certain conditions. [1]For instance, some trifluoromethylpyridine-containing herbicides have been observed to degrade through this mechanism. [1] The metabolism of trifluoromethylpyridine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes. For example, Enasidenib is metabolized by CYP and UGT enzymes. [3]Berotralstat, another drug containing a trifluoromethyl group, is primarily metabolized by CYP2D6 and CYP3A4. [3]Understanding the metabolic fate of the trifluoromethylpyridine moiety is crucial for predicting potential drug-drug interactions and idiosyncratic toxicity.

Future Perspectives

The trifluoromethylpyridine scaffold continues to be a rich source of innovation in medicinal chemistry. Its unique ability to fine-tune the physicochemical and pharmacological properties of drug candidates ensures its continued relevance in the pursuit of novel therapeutics. As our understanding of the intricate interplay between structure, properties, and biological activity deepens, we can expect to see the emergence of a new generation of trifluoromethylpyridine-containing drugs with enhanced efficacy and safety profiles. The development of novel synthetic methodologies for the efficient and selective introduction of the trifluoromethylpyridine moiety will further accelerate its application in drug discovery.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Singh, S., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

  • MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Tipranavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Weber, J., et al. (2009). Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. Journal of medicinal chemistry, 52(12), 3902–3905. [Link]

  • PubMed Central. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

  • National Center for Biotechnology Information. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Therapeutics and Clinical Risk Management, 16, 375–382. [Link]

  • ResearchGate. (2008). X-ray crystal structure and dynamics reveal HIV-1 protease drug interactions. [Link]

  • PubMed. (2007). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. [Link]

  • RCSB PDB. (2021). 7MFC: Crystal structure of CSF1R in complex with vimseltinib. [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]

  • PubMed Central. (2005). X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. [Link]

  • MDPI. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

  • YouTube. (2024). design of HIV-1 protease inhibitors with x-ray crystallography. [Link]

  • Oxford Academic. (2022). CSF-1R inhibitor, pexidartinib, sensitizes esophageal adenocarcinoma to PD-1 immune checkpoint blockade in a rat model. [Link]

  • National Center for Biotechnology Information. (2019). CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. Clinical Cancer Research, 25(16), 5187–5196. [Link]

  • Stevens Institute of Technology. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. [Link]

  • ResearchGate. (2015). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. [Link]

  • ResearchGate. (2021). Pexidartinib and the CSF1 receptor. (A) Chemical structure of... [Link]

  • ACS Publications. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(3), 1177–1183. [Link]

Sources

A Theoretical and Computational Investigation of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: A Keystone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, a molecule of significant interest in medicinal chemistry and drug development. We delve into the quantum chemical properties, potential bioactivity, and reactivity of this compound through the lens of advanced computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for in-silico characterization, from fundamental electronic structure analysis to the simulation of complex biological interactions. The protocols and theoretical discussions herein are designed to be self-validating, providing a robust foundation for future experimental work.

Introduction: The Rationale for a Deep Theoretical Dive

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly alter the physicochemical properties of a parent molecule.[1][3] When combined with the versatile pyridine scaffold, which is a common feature in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives present a rich chemical space for the discovery of novel therapeutic agents.[1][2][3][4]

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a specific TFMP derivative that holds considerable promise. The hydroxypyridine core is known for its ability to engage in hydrogen bonding and can exist in tautomeric forms, while the trifluoromethylphenyl substituent introduces unique electronic and steric features.[5] Understanding the interplay of these structural motifs at a quantum mechanical level is paramount for predicting the molecule's behavior in a biological environment and for guiding the synthesis of more potent and selective analogs.

This guide will eschew a generic template in favor of a bespoke exploration of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, focusing on the theoretical underpinnings that drive its potential as a pharmacophore. We will explore its electronic landscape, predict its spectroscopic signatures, and outline a computational workflow to assess its reactivity and potential as a targeted therapeutic.

Molecular Structure and Electronic Properties: A Quantum Chemical Perspective

A foundational understanding of a molecule's electronic structure is the bedrock of any theoretical investigation. For 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, we are particularly interested in the influence of the electron-withdrawing -CF3 group on the electron distribution within the aromatic system and the acidity of the hydroxyl proton.

Geometric Optimization and Conformational Analysis

The first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation.

Protocol 1: Geometry Optimization using Density Functional Theory (DFT)

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional is a robust starting point for many organic molecules.[6]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is generally sufficient for initial optimizations of organic molecules. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[6]

  • Procedure: a. Construct the 3D structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine using a molecular builder. b. Perform an initial, lower-level optimization (e.g., using a semi-empirical method like PM6) to obtain a reasonable starting geometry. c. Submit the structure for a full geometry optimization at the chosen DFT level of theory. d. Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

The dihedral angle between the pyridine and phenyl rings is a key conformational parameter. A potential energy surface scan, where this dihedral angle is systematically varied and the energy calculated at each step, can reveal the rotational barrier and the most stable conformer(s).

Diagram 1: Computational Workflow for Structural Analysis

G A Initial 3D Structure B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Conformational Analysis (PES Scan) B->D E Lowest Energy Conformer C->E No Imaginary Frequencies D->E

Caption: Workflow for determining the stable 3D structure.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

DescriptorDefinitionSignificance for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine
HOMO Energy Energy of the highest occupied molecular orbital.Indicates susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A larger gap suggests higher kinetic stability.[8]
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface.Reveals regions of positive (electron-deficient) and negative (electron-rich) potential, guiding the prediction of non-covalent interactions.

These descriptors can be readily calculated from the optimized geometry using the same DFT methodology. The MEP map is particularly insightful, as it visually identifies the electron-rich nitrogen atom of the pyridine ring and the acidic proton of the hydroxyl group as likely sites for intermolecular interactions.

Spectroscopic Properties: An In-Silico Fingerprint

Computational spectroscopy allows for the prediction of various spectra, which can aid in the characterization of a synthesized compound and provide insights into its electronic transitions.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm a stable geometry but also provide the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) and Raman spectra. Key vibrational modes to analyze for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine include the O-H stretch, C=N and C=C stretches of the pyridine ring, and the C-F stretches of the trifluoromethyl group.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectrum (UV-Vis) of a molecule. This calculation provides the excitation energies and oscillator strengths of the lowest-energy electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. Analyzing the molecular orbitals involved in these transitions can reveal their nature (e.g., π→π* or n→π*).

Diagram 2: Theoretical Spectroscopy Workflow

G A Optimized Geometry B Frequency Calculation A->B C TD-DFT Calculation A->C D Predicted IR/Raman Spectrum B->D E Predicted UV-Vis Spectrum C->E

Caption: Workflow for predicting spectroscopic properties.

Potential Biological Activity: A Molecular Docking and Dynamics Approach

While DFT provides a detailed picture of the isolated molecule, its potential as a drug candidate can only be assessed by studying its interactions with a biological target. Pyridine derivatives are known to interact with a wide range of proteins, including kinases and enzymes.[9]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol 2: Molecular Docking Study

  • Target Selection: Based on the known biological activities of similar trifluoromethylpyridine and hydroxypyridine compounds, select a relevant protein target (e.g., a specific kinase or receptor).[10][11] Obtain the 3D structure of the target from the Protein Data Bank (PDB).

  • Ligand and Receptor Preparation: a. Prepare the 3D structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (the ligand) by assigning partial charges and defining rotatable bonds. b. Prepare the protein receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: a. Define the binding site on the receptor, typically the known active site or a pocket identified by binding site prediction algorithms. b. Use a docking program (e.g., AutoDock, Glide, or GOLD) to systematically explore the conformational space of the ligand within the binding site. c. The program will score and rank the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, molecular dynamics simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the biological system.

An MD simulation of the best-ranked docked complex can be performed to assess the stability of the binding pose and to calculate the binding free energy with higher accuracy. This provides a more rigorous assessment of the compound's potential as an inhibitor or modulator of the target protein.

Diagram 3: In-Silico Drug Discovery Workflow

G A Ligand Preparation (3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine) C Molecular Docking A->C B Target Identification and Preparation (e.g., from PDB) B->C D Analysis of Binding Poses and Interactions C->D E Molecular Dynamics Simulation D->E F Binding Free Energy Calculation E->F G Lead Candidate Identification F->G

Caption: A typical workflow for virtual screening and lead identification.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. By employing a suite of computational techniques, from DFT to molecular dynamics, researchers can gain deep insights into the structural, electronic, and biological properties of this promising molecule. The in-silico data generated through these protocols can guide synthetic efforts, rationalize experimental findings, and ultimately accelerate the drug discovery process. Future work should focus on the synthesis of this compound and its analogs, followed by experimental validation of the theoretical predictions presented herein. The synergy between computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this and other novel trifluoromethylpyridine derivatives.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Fluoro-2-Hydroxy-5-(Trifluoromethyl)Pyridine Supplier China. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-2-hydroxy-5-trifluoromethylpyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (2023). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Retrieved from [Link]

  • PubChem. (n.d.). N-hydroxy-N'-(2-(trifluoromethyl)phenyl)pyridine-3-carboximidamide. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Retrieved from [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available at: [Link]

  • ResearchGate. (n.d.). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. Retrieved from [Link]

  • TSI Journals. (n.d.). DFT Based StudyOfDerivativesOf PyridineAndTheir Interacton W. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing from commercially available starting materials. The core of the synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl scaffold, followed by a selective demethylation to unmask the final hydroxypyridine functionality. This guide emphasizes the rationale behind procedural choices, provides comprehensive step-by-step protocols, and includes validated characterization data.

Introduction and Strategic Overview

Substituted hydroxypyridines are privileged scaffolds in drug discovery, valued for their hydrogen bonding capabilities and bioisosteric relationship to phenols. The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The target molecule, 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, combines these features, making it a valuable intermediate for the development of novel therapeutics and functional materials.[1][2]

A direct coupling to form the final product is challenging due to the reactive nature of the hydroxyl group on the pyridine ring, which can interfere with the palladium catalyst. Therefore, a protecting group strategy is employed. Our chosen synthetic route involves:

  • Preparation of a Protected Pyridine Core: Synthesis of 3-bromo-5-methoxypyridine, where the methoxy group serves as a robust protecting group for the hydroxyl functionality.

  • Palladium-Catalyzed C-C Bond Formation: A Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-methoxypyridine and 2-(trifluoromethyl)phenylboronic acid. This reaction is renowned for its high efficiency and functional group tolerance.[3]

  • Deprotection: Cleavage of the methyl ether to yield the desired 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

This strategic approach ensures high yields and simplifies purification by avoiding common side reactions associated with unprotected hydroxyl groups in cross-coupling chemistry.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below. The process is designed for efficiency and scalability in a standard laboratory setting.

Caption: Overall synthetic scheme for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for the Suzuki-Miyaura coupling and deprotection steps.

ReagentSupplierPurityNotes
3,5-DibromopyridineCommercially Available>98%
Sodium Hydride (60% dispersion in oil)Commercially Available60%Handle with care under inert atmosphere.
Methanol (Anhydrous)Commercially Available>99.8%
N,N-Dimethylformamide (DMF, Anhydrous)Commercially Available>99.8%
2-(Trifluoromethyl)phenylboronic acidCommercially Available>97%
Tetrakis(triphenylphosphine)palladium(0)Commercially Available>99%Store under inert gas.
Potassium Phosphate (K₃PO₄)Commercially Available>98%Should be finely ground before use.
1,4-Dioxane (Anhydrous)Commercially Available>99.8%
Boron Trichloride (1M solution in DCM)Commercially Available1 MHighly corrosive and moisture-sensitive.
Tetra-n-butylammonium iodide (n-Bu₄NI)Commercially Available>98%
Dichloromethane (DCM, Anhydrous)Commercially Available>99.8%
Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine

Rationale: This protocol achieves a selective nucleophilic aromatic substitution (SNAr) on 3,5-dibromopyridine. Methoxide, generated in situ from methanol and sodium hydride, preferentially displaces one of the bromine atoms. DMF is an excellent polar aprotic solvent for this type of reaction, and moderate heating ensures a reasonable reaction rate.

Procedure:

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a 60% dispersion of sodium hydride (11.4 g, 285 mmol) in mineral oil.

  • Under a nitrogen atmosphere, carefully wash the sodium hydride with anhydrous hexanes (2 x 50 mL) to remove the mineral oil. Decant the hexanes via cannula.

  • Suspend the oil-free sodium hydride in anhydrous DMF (450 mL).

  • Cool the suspension to 0°C using an ice bath and slowly add anhydrous methanol (11.5 mL, 285 mmol) dropwise. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and heat the mixture to 60°C until gas evolution ceases and a clear solution of sodium methoxide is formed.

  • Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution in one portion.

  • Heat the reaction mixture to 90°C and maintain for 1 hour. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and cautiously quench by pouring it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-methoxypyridine as a crystalline solid.[4]

Protocol 2: Suzuki-Miyaura Coupling

Rationale: This step forms the key C-C bond. A palladium(0) catalyst, Pd(PPh₃)₄, is used to facilitate the catalytic cycle. The cycle involves oxidative addition of the palladium to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[3] A base (K₃PO₄) is essential for the transmetalation step. A mixed solvent system of 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.[5]

G cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)L₂-Br Pd0->Pd_complex1 Oxidative Addition (Ar-Br) Pd_complex2 Ar-Pd(II)L₂-Ar' Pd_complex1->Pd_complex2 Transmetalation (Ar'-B(OH)₂ + Base) Pd_complex2->Pd0 Reductive Elimination Product Ar-Ar' Pd_complex2->Product

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Procedure:

  • In a 250 mL round-bottom flask, combine 3-bromo-5-methoxypyridine (10.0 g, 53.2 mmol), 2-(trifluoromethyl)phenylboronic acid (12.1 g, 63.8 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (22.6 g, 106.4 mmol, 2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.23 g, 1.06 mmol, 2 mol%).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture of 1,4-dioxane (120 mL) and water (30 mL).

  • Heat the mixture to 90-95°C with vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

  • Cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Transfer the filtrate to a separatory funnel, wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-methoxy-5-(2-trifluoromethylphenyl)pyridine.

Protocol 3: Demethylation to Yield Final Product

Rationale: The final step is the cleavage of the robust aryl-methyl ether bond. Boron trihalides, such as BCl₃ or BBr₃, are powerful Lewis acids that effectively coordinate to the ether oxygen, facilitating cleavage. The addition of a quaternary ammonium salt like tetra-n-butylammonium iodide (n-Bu₄NI) can accelerate this process, allowing for milder reaction conditions.[6]

Procedure:

  • Dissolve 3-methoxy-5-(2-trifluoromethylphenyl)pyridine (5.0 g, 19.6 mmol) in anhydrous dichloromethane (DCM) (100 mL) in a dry flask under a nitrogen atmosphere.

  • Add tetra-n-butylammonium iodide (n-Bu₄NI) (7.98 g, 21.6 mmol, 1.1 equiv).

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron trichloride (BCl₃) in DCM (23.5 mL, 23.5 mmol, 1.2 equiv) dropwise via syringe over 20 minutes.

  • After addition, allow the reaction to slowly warm to 0°C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture back to 0°C and slowly quench by the dropwise addition of methanol (20 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography or recrystallization to afford 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine as a pure solid.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing high-purity 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. By employing a methoxy protecting group, the challenges associated with a free hydroxyl group during the critical Suzuki-Miyaura coupling step are effectively circumvented. The protocols are based on well-established chemical transformations and utilize commercially available reagents, making this approach accessible for both academic and industrial laboratories. This versatile building block can be utilized in a variety of research and development applications, particularly in the synthesis of bioactive molecules.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Inagaki, M., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 115-125. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Brooks, P. R., Wirtz, M. C., & McGrath, M. G. (2008). A Mild and Selective Method for the Cleavage of Aryl Methyl Ethers Using Boron Trichloride and Tetra-n-butylammonium Iodide. The Journal of Organic Chemistry, 73(15), 6019–6022. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 206. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Pyridine Derivative

The compound 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine represents a novel chemical entity with structural motifs suggestive of potential activity within the central nervous system (CNS). The pyridine core is a prevalent scaffold in neuropharmacology, while the trifluoromethylphenyl group can significantly influence ligand-receptor interactions through enhanced binding affinity and metabolic stability. Although the specific biological target of this compound is yet to be elucidated, its structural features warrant investigation as a potential modulator of ion channels or neurotransmitter receptors.

This document outlines a comprehensive in vitro testing paradigm to characterize the pharmacological profile of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. Based on structural similarities to known CNS-active agents, we will proceed with the hypothesis that this compound may modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[1][2] The following protocols are designed to rigorously test this hypothesis, from initial binding assessment to functional characterization of its modulatory effects.

Compound Handling and Preparation: Foundational Considerations for Reliable Data

Prior to initiating any biological assay, it is imperative to establish the physicochemical properties of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine to ensure accurate and reproducible results.

Solubility and Stability Assessment:

Compounds with pyridine and trifluoromethyl groups can exhibit limited aqueous solubility.[3][4][5] It is crucial to determine the optimal solvent for stock solutions and the compound's stability under experimental conditions.

Parameter Protocol Expected Outcome
Solubility Prepare serial dilutions of the compound in various solvents (e.g., DMSO, ethanol, PBS). Assess for precipitation visually and by spectrophotometry.Determination of the maximum stock concentration and the optimal vehicle for dilutions in aqueous assay buffers.
Stability Incubate the compound in assay buffer at 37°C for the duration of the longest planned experiment. Analyze for degradation using HPLC.Confirmation that the compound remains stable throughout the experimental timeframe, ensuring consistent concentrations.

Safety Precautions:

The safety profile of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine has not been established. However, related trifluoromethylpyridine compounds are known to cause skin and eye irritation and may be harmful if inhaled or ingested.[6][7] Therefore, standard laboratory safety protocols should be strictly adhered to.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form.[7]

  • Waste Disposal: Dispose of all compound-containing waste according to institutional guidelines for chemical waste.

Phase 1: Target Engagement - Does the Compound Bind to the GABA-A Receptor?

The initial step is to determine if 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine physically interacts with the GABA-A receptor. This is most effectively accomplished through competitive radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay will assess the ability of the test compound to displace a known radiolabeled ligand from the GABA-A receptor.[8] We will utilize [³H]-Muscimol, a potent GABA-A receptor agonist that binds to the GABA binding site.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Homogenize rat cerebral cortex in sucrose buffer prep2 Centrifuge at 1,000 x g for 10 min prep1->prep2 prep3 Collect supernatant prep2->prep3 prep4 Centrifuge at 20,000 x g for 20 min prep3->prep4 prep5 Resuspend pellet in buffer and repeat prep4->prep5 prep6 Final pellet resuspended in assay buffer prep5->prep6 assay1 Incubate membranes with [³H]-Muscimol prep6->assay1 assay2 Add increasing concentrations of test compound assay1->assay2 assay3 Incubate at 4°C for 60 min assay2->assay3 assay4 Rapidly filter through glass fiber filters assay3->assay4 assay5 Wash filters to remove unbound radioligand assay4->assay5 data1 Quantify bound radioactivity using liquid scintillation counting assay5->data1 data2 Plot % inhibition vs. log[compound] data1->data2 data3 Calculate IC₅₀ and Ki values data2->data3

Caption: Workflow for the [³H]-Muscimol competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Reaction:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]-Muscimol (typically at its Kd), and a range of concentrations of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

    • For determining non-specific binding, include wells with an excess of unlabeled GABA.

    • Incubate the plate at 4°C for 60 minutes.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Phase 2: Functional Characterization - How Does the Compound Affect Receptor Activity?

If binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine an agonist, an antagonist, or an allosteric modulator? Electrophysiology provides the most direct and detailed measure of ion channel function.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the precise measurement of ion flow through the GABA-A receptor channel in a well-controlled environment.

Experimental Workflow:

G cluster_0 Oocyte Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis prep1 Harvest and defolliculate Xenopus laevis oocytes prep2 Inject cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2) prep1->prep2 prep3 Incubate for 2-5 days to allow for receptor expression prep2->prep3 rec1 Place oocyte in recording chamber prep3->rec1 rec2 Impale with two microelectrodes (voltage and current) rec1->rec2 rec3 Clamp membrane potential at -60 mV rec2->rec3 rec4 Perfuse with buffer containing GABA and/or test compound rec3->rec4 rec5 Record GABA-evoked currents rec4->rec5 data1 Measure peak current amplitude rec5->data1 data2 Construct concentration-response curves data1->data2 data3 Determine EC₅₀, Iₘₐₓ, and nature of modulation data2->data3

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Step-by-Step Methodology:

  • Expression of GABA-A Receptors in Xenopus Oocytes:

    • Prepare cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2 for the most common synaptic isoform).[2]

    • Inject a mixture of the cRNAs into Stage V-VI Xenopus laevis oocytes.

    • Incubate the oocytes for 2-5 days to allow for the expression and assembly of functional receptors on the oocyte membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte's membrane potential at a holding potential of -60 mV.

    • To test for agonist activity, apply increasing concentrations of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine alone and record any elicited currents.

    • To test for modulatory activity, co-apply the test compound with a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) and measure the change in the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the test compound.

    • For agonists, plot the current amplitude against the compound concentration to determine the EC₅₀ and maximal efficacy (Imax).

    • For modulators, plot the potentiation or inhibition of the GABA-evoked current against the compound concentration.

    • A positive allosteric modulator (PAM) will increase the GABA-evoked current, while a negative allosteric modulator (NAM) will decrease it.[2]

Phase 3: High-Throughput Screening and Subtype Selectivity

For lead optimization and screening of compound libraries, a higher throughput functional assay is desirable. A fluorescence-based membrane potential assay is an excellent option.

Protocol 3: FLIPR Membrane Potential Assay

This assay uses a voltage-sensitive fluorescent dye to measure changes in membrane potential upon ion channel activation in a 96- or 384-well format.[9]

Step-by-Step Methodology:

  • Cell Line Selection and Culture:

    • Use a stable cell line expressing the desired GABA-A receptor subtype, such as HEK293 cells stably transfected with α1β2γ2 subunits.[10][11]

    • Culture the cells to confluence in 96- or 384-well plates.

  • Assay Procedure:

    • Load the cells with a fluorescent membrane potential-sensitive dye.

    • Use a fluorescent imaging plate reader (FLIPR) to measure the baseline fluorescence.

    • Add 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, followed by an EC₂₀ concentration of GABA.

    • Record the change in fluorescence, which corresponds to the change in membrane potential due to chloride influx through the GABA-A receptor.[9]

  • Data Analysis:

    • Quantify the change in fluorescence in response to the compound and GABA.

    • Calculate concentration-response curves to determine the potency (EC₅₀) and efficacy of the compound as a modulator.

    • This assay can be adapted to screen for subtype selectivity by using different stable cell lines expressing various GABA-A receptor subunit combinations.[12]

Summary of the Proposed In Vitro Characterization Cascade

Phase Assay Primary Question Key Parameters
1: Target Engagement Competitive Radioligand BindingDoes the compound bind to the GABA-A receptor?Ki
2: Functional Characterization Two-Electrode Voltage Clamp ElectrophysiologyHow does the compound affect receptor function?EC₅₀, Imax, % Modulation
3: High-Throughput Screening FLIPR Membrane Potential AssayCan we efficiently screen analogs and determine subtype selectivity?EC₅₀, Efficacy, Subtype Profile

Conclusion and Future Directions

This structured, three-phase approach provides a robust framework for the initial in vitro characterization of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine as a potential GABA-A receptor modulator. The data generated will definitively establish whether the compound binds to the receptor and elucidate the nature of its functional activity. Positive results from this cascade would warrant further investigation into its mechanism of action, including studies to identify its specific binding site on the receptor complex and its effects on receptor kinetics. This foundational dataset is essential for guiding any subsequent lead optimization and in vivo studies.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. Available at: [Link]

  • Phenol - Wikipedia. Available at: [Link]

  • GABAA receptor - Wikipedia. Available at: [Link]

  • 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. Available at: [Link]

  • 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl ]-1,3,4-oxadiazol-2(3H)-one, BMS-191011: opener of large-conductance Ca(2+)-activated potassium (maxi-K) channels, identification, solubility, and SAR - PubMed. Available at: [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. Available at: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]

  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed. Available at: [Link]

  • Pyridine | ToxFAQs™ | ATSDR - CDC. Available at: [Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - Frontiers. Available at: [Link]

  • Human GABAA (α1/β3/γ2) Receptor Stable Cell Line - Creative Biolabs. Available at: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders - PMC. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC - PubMed Central. Available at: [Link]

  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellula - Semantic Scholar. Available at: [Link]

  • Few Cell Lines with GABA, mRNAs Have Functional Receptors - Journal of Neuroscience. Available at: [Link]

  • Pyridine | ToxFAQs™ | ATSDR - CDC. Available at: [Link]

  • Heteromeric GABAA receptor structures in positively-modulated active states - bioRxiv. Available at: [Link]

  • Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PubMed Central. Available at: [Link]

  • GABA A receptor subtype modulators in Clinical Trials. - ResearchGate. Available at: [Link]

Sources

The Strategic Utility of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorinated moieties has become a cornerstone for modulating the physicochemical and biological properties of active molecules. Among the plethora of fluorinated building blocks, 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine stands out as a particularly valuable chemical intermediate. Its unique trifunctional architecture—a nucleophilic hydroxyl group, a modifiable pyridine core, and a lipophilic trifluoromethylphenyl substituent—offers a versatile platform for the synthesis of complex molecular targets. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Core Attributes and Strategic Value

The significance of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine as a synthetic intermediate is rooted in the synergistic interplay of its constituent parts. The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability and can significantly increase the binding affinity of a molecule to its biological target. The hydroxypyridine scaffold provides a handle for a variety of chemical transformations, most notably etherification and esterification, allowing for the introduction of diverse pharmacophores. Furthermore, the pyridine nitrogen can be quaternized or oxidized to further tune the electronic and solubility properties of downstream compounds.

The biaryl structure, formed by the pyridine and the trifluoromethylphenyl rings, is a prevalent motif in many biologically active compounds. This arrangement provides a rigid scaffold that can effectively orient functional groups for optimal interaction with protein binding pockets.

Synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: A Step-by-Step Protocol

The synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine can be efficiently achieved through a two-step sequence involving the preparation of a key brominated intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-3-hydroxypyridine

The precursor, 5-bromo-3-hydroxypyridine, is a critical building block. Several synthetic routes to this intermediate have been reported.[1][2][3] A common and reliable method involves the deprotection of a protected hydroxyl group, such as a methoxy or benzyloxy ether.

Protocol: Demethylation of 5-Bromo-3-methoxypyridine

This protocol outlines the synthesis of 5-bromo-3-hydroxypyridine via the demethylation of commercially available 5-bromo-3-methoxypyridine.

Materials:

  • 5-Bromo-3-methoxypyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-bromo-3-methoxypyridine in a minimal amount of a suitable solvent like acetic acid.

  • Addition of HBr: Carefully add a stoichiometric excess of 48% hydrobromic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous solution with diethyl ether to remove any unreacted starting material and byproducts.

  • Acidification and Precipitation: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 5-6. The desired 5-bromo-3-hydroxypyridine will precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the pure 5-bromo-3-hydroxypyridine.

Part 2: Suzuki-Miyaura Cross-Coupling to Yield 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] In this step, the synthesized 5-bromo-3-hydroxypyridine is coupled with (2-trifluoromethylphenyl)boronic acid.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-3-hydroxypyridine

  • (2-Trifluoromethylphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Deionized water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 5-bromo-3-hydroxypyridine, (2-trifluoromethylphenyl)boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent and a small amount of degassed deionized water.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Reaction Workflow Diagram:

Suzuki_Coupling cluster_synthesis Synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine A 5-Bromo-3-hydroxypyridine D 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine A->D Suzuki-Miyaura Coupling B (2-Trifluoromethylphenyl)boronic acid B->D C Pd Catalyst & Base C->D Ullmann_Condensation cluster_application Application: Diaryl Ether Synthesis A 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine D Diaryl Ether Product A->D Ullmann Condensation B Aryl Halide B->D C Cu Catalyst & Base C->D

Sources

Application Notes and Protocols for the Purification of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development and medicinal chemistry, the compound 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine stands as a significant heterocyclic building block. Its structural motifs, featuring a hydroxypyridine core and a trifluoromethylphenyl substituent, are prevalent in a range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the hydroxypyridine moiety provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.

The efficacy, safety, and reproducibility of downstream applications, whether in biological screening, pharmacokinetic studies, or further synthetic elaboration, are fundamentally dependent on the purity of this starting material. Even minor impurities can lead to ambiguous biological data, side reactions, and ultimately, the failure of promising drug candidates. This document provides a comprehensive guide to the purification of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, detailing robust protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, ensuring a high degree of purity and batch-to-batch consistency.

Physicochemical Properties and Their Impact on Purification Strategy

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. While specific experimental data for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine may be limited, we can infer its characteristics from analogous structures.

PropertyPredicted CharacteristicRationale and Impact on Purification
Appearance White to off-white crystalline solidSolid-state facilitates purification by crystallization.
Polarity Moderately polarThe hydroxyl group imparts polarity, while the trifluoromethylphenyl group adds significant non-polar character. This dual nature allows for purification by both normal and reversed-phase chromatography.
Acidity Weakly acidicThe hydroxyl group on the pyridine ring is analogous to a phenol and can be deprotonated by a suitable base. This property is key for purification by acid-base extraction.[1]
Solubility Low solubility in water; soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane)Limited water solubility is advantageous for precipitation and extraction from aqueous media. Good solubility in organic solvents is essential for chromatography and crystallization.[2][3]

Based on these properties, a multi-step purification strategy is recommended to remove a broad range of potential impurities, including unreacted starting materials, by-products, and residual solvents.

A Multi-Step Purification Workflow

The following workflow is designed to systematically remove impurities with varying properties, leading to a highly purified final product.

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Removes basic and neutral impurities Chromatography Flash Column Chromatography Extraction->Chromatography Removes polar and closely related impurities Crystallization Recrystallization Chromatography->Crystallization Removes minor impurities and affords crystalline solid Final Pure Compound (>99%) Crystallization->Final Analysis Purity Analysis (HPLC, NMR) Final->Analysis Validation

Caption: A logical workflow for the purification of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the 3-hydroxy group to separate the target compound from non-acidic (neutral and basic) impurities.[4][5][6]

Principle of the Method

The crude product is dissolved in an organic solvent and treated with an aqueous basic solution. The acidic 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is deprotonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic layer. The aqueous layer is then acidified, causing the protonated, water-insoluble product to precipitate, which can then be isolated.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The aqueous layer will contain the sodium salt of the product.

  • Phase Separation: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process with a fresh portion of 1 M NaOH solution. Combine the aqueous extracts.

  • Back-Washing (Optional but Recommended): To remove any residual non-polar impurities from the combined aqueous layers, wash with a small portion of the organic solvent (EtOAc or DCM). Discard the organic wash.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add a 2 M hydrochloric acid (HCl) solution dropwise while stirring until the pH of the solution is acidic (pH ~5-6, check with pH paper). A precipitate of the purified product should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.[7][8] For 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, a normal-phase silica gel chromatography is recommended to remove polar impurities and by-products with similar structures.

Principle of the Method

The crude or partially purified product is loaded onto a column packed with silica gel. A solvent system (mobile phase) is then passed through the column. Compounds will move down the column at different rates depending on their polarity and affinity for the silica gel. Less polar compounds will elute faster, while more polar compounds will be retained longer.

Step-by-Step Protocol
  • Stationary Phase and Column Packing: Select a silica gel with a particle size of 40-63 µm. Pack a glass column with a slurry of silica gel in the initial mobile phase solvent.

  • Sample Preparation: Dissolve the crude or extracted product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for moderately polar compounds is a mixture of hexanes and ethyl acetate.

    • Suggested Gradient: Start with 10% ethyl acetate in hexanes and gradually increase to 30-50% ethyl acetate in hexanes. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis beforehand.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under UV light.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Chromatography cluster_0 Column Setup cluster_1 Elution and Collection cluster_2 Analysis and Isolation Column Silica Gel Column Sample Sample Loading Elution Gradient Elution (Hexanes/EtOAc) Sample->Elution Fractions F1 F2 F3 ... Elution->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation

Caption: Workflow for flash column chromatography purification.

Protocol 3: Purification by Recrystallization

Recrystallization is the final polishing step to obtain a highly pure, crystalline product.[9][10] It is effective at removing small amounts of impurities that may have co-eluted during chromatography.

Principle of the Method

The principle of recrystallization is based on the differential solubility of the compound and its impurities in a particular solvent or solvent system. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. Impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

Step-by-Step Protocol
  • Solvent Selection: Based on the predicted solubility, a suitable solvent system would be a mixture of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble. A good starting point is an ethanol/water or an ethyl acetate/hexanes mixture.

  • Dissolution: Place the compound in a flask and add a minimal amount of the hot solvent (e.g., ethanol or ethyl acetate) until it is fully dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to obtain the final, highly pure product.

Purity Assessment: A Self-Validating System

To ensure the trustworthiness of the purification protocols, the purity of the final compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.[11][12][13][14]

HPLC Method for Purity Analysis
  • Column: A reversed-phase C18 column is suitable for this moderately polar compound.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A successful purification should yield a product with a purity of >99% as determined by HPLC. Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be performed to confirm the structure and identity of the purified compound.

Conclusion

The purification of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a critical step in its application in research and development. The multi-step approach detailed in these application notes, combining acid-base extraction, flash column chromatography, and recrystallization, provides a robust and reliable pathway to obtaining this valuable compound in high purity. By understanding the underlying chemical principles and meticulously following these protocols, researchers can ensure the quality and integrity of their starting materials, which is paramount for the success of their scientific endeavors.

References

  • HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Route to Highly Substituted Pyridines. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved January 24, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 24, 2026, from [Link]

  • Trifluorotoluene. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 24, 2026, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved January 24, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 24, 2026, from [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.). Google Patents.
  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021, August 19). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 24, 2026, from [Link]

  • Liquid-Liquid Extraction. (2022, October 3). YouTube. Retrieved January 24, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 24, 2026, from [Link]

  • Acid-Base Liquid-Liquid Extraction. (n.d.). Eastern Kentucky University - Edubirdie. Retrieved January 24, 2026, from [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. (n.d.). Pharmaffiliates. Retrieved January 24, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Hydron;3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;chloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • For highly polar compound, how to do the purification? (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the handling and solubility of this compound. Given its structural characteristics—a weakly acidic hydroxyl group, a weakly basic pyridine nitrogen, and a lipophilic trifluoromethylphenyl moiety—solubility can be a significant hurdle. This guide provides in-depth, scientifically grounded troubleshooting advice and protocols to help you achieve successful experimental outcomes.

Physicochemical Profile Analysis

Understanding the physicochemical properties of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is the first step in troubleshooting solubility. While specific experimental data for this exact molecule is not widely published, we can infer its behavior from its structural components.

The parent molecule, 3-hydroxypyridine, is amphoteric with two pKa values: approximately 4.8 (for the pyridinium ion) and 8.7 (for the hydroxyl group).[1][2][3] The electron-withdrawing trifluoromethylphenyl group is expected to increase the acidity of the hydroxyl group (lowering its pKa) and decrease the basicity of the pyridine nitrogen (lowering the pKa of its conjugate acid). Consequently, this compound's solubility is predicted to be highly dependent on pH. The bulky, non-polar trifluoromethylphenyl group also suggests low intrinsic aqueous solubility.[4][5]

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight ~255.2 g/mol Moderate molecular weight.
LogP (Predicted) HighIndicates poor aqueous solubility and high lipophilicity.
pKa (Pyridine N) < 5.2 (Weakly Basic)Can be protonated in acidic conditions (pH < 4) to form a more soluble cationic salt.[6][7]
pKa (Hydroxyl Group) < 8.7 (Weakly Acidic)Can be deprotonated in basic conditions (pH > 8) to form a more soluble anionic phenolate.[1][2]
Appearance Likely a crystalline solidMay require energy (sonication, warming) to break the crystal lattice.[4]

Troubleshooting & FAQs

This section addresses common questions and issues encountered when working with 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

FAQ 1: My compound won't dissolve in aqueous buffer for my in vitro assay. What should I do?

This is the most common issue. Direct dissolution in aqueous buffers is unlikely to succeed due to the compound's high lipophilicity. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay medium.

Answer:

Step 1: Choose an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of poorly soluble compounds for biological assays.[8] Other potential solvents include ethanol, methanol, or DMF, but DMSO is generally preferred for its high solubilizing power and compatibility with most cell-based assays at low final concentrations.[9][10]

Step 2: Prepare a high-concentration stock solution. Start by preparing a 10 mM or 20 mM stock solution in 100% DMSO. This minimizes the amount of organic solvent that will be introduced into your final assay.

Step 3: Perform serial dilutions into your aqueous buffer. When diluting the DMSO stock into your final assay buffer, it is critical to keep the final DMSO concentration as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay.[8][9][11] A "precipitation crash" can occur if the compound is diluted too quickly. Use a stepwise dilution process to mitigate this.

Workflow for Preparing Assay Solutions

Caption: Workflow for preparing aqueous assay solutions from a DMSO stock.

FAQ 2: I'm seeing precipitation in my cell culture media even with a low final DMSO concentration. How can I improve solubility?

Answer:

If precipitation occurs upon dilution into complex media (like those containing proteins and salts), you may have exceeded the compound's thermodynamic solubility limit in that specific vehicle. Here are several strategies to address this, from simple to advanced.

Option A: pH Modification Since the compound has both an acidic and a basic handle, adjusting the pH of your final buffer can significantly increase solubility.[12][13]

  • Acidic pH (e.g., pH 4-5): This will protonate the pyridine nitrogen, forming a more soluble cationic salt. This is suitable for cell-free assays but may not be compatible with cell-based assays.

  • Basic pH (e.g., pH 8-9): This will deprotonate the phenolic hydroxyl group, forming a more soluble anionic phenolate salt. This may be tolerated by some robust cell lines for short durations.

Option B: Use of Co-solvents or Excipients For more challenging cases, especially for in vivo formulations, excipients can be used.

  • Co-solvents: Solvents like PEG 400 or propylene glycol can be used in combination with water, but their use in in vitro assays must be carefully validated for cell toxicity.[14]

  • Surfactants: Low concentrations of surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, increasing its apparent solubility.[15][16] However, surfactants can also interfere with biological assays.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17][18] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the drug from water.[17][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing the solubility of aromatic compounds.[9]

Decision Tree for Advanced Solubilization

Caption: Decision-making process for advanced solubilization strategies.

FAQ 3: Can I heat the compound to get it into solution?

Answer:

Gentle warming can be an effective tool, but it must be used with caution.

  • Recommended Practice: Gentle warming in a water bath to 37-40°C can help overcome the activation energy required to dissolve the compound, particularly when breaking down a stable crystal lattice.[8] This is often used in conjunction with sonication.

  • Causality: Heat increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can break intermolecular forces in the solid state.

  • Critical Warning: Do not use excessive heat (e.g., >50°C) without first assessing the compound's thermal stability. High temperatures can lead to degradation, which would compromise your experimental results. Always check for discoloration or the appearance of new peaks via HPLC after heating.

Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution.

  • Weigh Compound: Accurately weigh out 2.55 mg of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (MW ~255.2 g/mol ).

  • Add Solvent: Add the powder to a sterile, amber glass vial. Using a calibrated pipette, add 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Solubilize: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.[8]

  • Gentle Warming (Optional): If sonication is insufficient, place the vial in a 37°C water bath for 10 minutes, followed by brief vortexing.[8]

  • Confirm Dissolution: Visually inspect the solution against a bright light to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize water absorption by DMSO and to avoid repeated freeze-thaw cycles.[21] Store at -20°C or -80°C. For long-term storage, -80°C is recommended.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for creating an aqueous formulation when organic solvents are not permissible.

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g of HP-β-CD in a final volume of 10 mL of PBS). Stir until fully dissolved.

  • Add Compound: Weigh the desired amount of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine and add it directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. The cyclodextrin needs time to form an inclusion complex with the compound.

  • Clarify Solution: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Concentration: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant must be determined analytically (e.g., via HPLC with a standard curve) to know the exact final concentration. Do not assume 100% of the added compound has dissolved.

References

  • Ghazaleh, M. A., & Christensen, S. B. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 65. Available from: [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-hydroxy-N'-(2-(trifluoromethyl)phenyl)pyridine-3-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]

  • Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • ChemBK. (2024). 3-Hydroxypyridine. Retrieved from [Link]

  • ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Reddit. (2024). Why pyridine is acidic?. r/OrganicChemistry. Retrieved from [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Pharmedicine Journal. (2024). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • YouTube. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-23

Introduction

Welcome to the technical support guide for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given that this is a specialized molecule, publicly available stability data is limited. Therefore, this guide provides a robust framework based on first principles of chemical stability, focusing on the functional groups present: a 3-hydroxypyridine core and a trifluoromethylphenyl substituent.

The objective is to empower you to proactively identify potential stability issues, design and execute appropriate stability studies, and troubleshoot common problems encountered when working with this and structurally related compounds in solution. The principles and protocols outlined here are grounded in established regulatory guidelines and scientific literature to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Section 1: Understanding Potential Instabilities

Q1: What are the most likely reasons my 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine solution would be unstable?

A1: Based on its chemical structure, the primary points of instability are the 3-hydroxypyridine and trifluoromethylphenyl moieties.

  • Oxidation: The 3-hydroxypyridine group is structurally analogous to a phenol, making it susceptible to oxidation.[1][2] This can be catalyzed by light, heat, trace metals, or dissolved oxygen in the solvent. Oxidation can lead to the formation of colored degradation products and a loss of compound potency.

  • Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly UV light.[1][3][4] The energy from light can promote degradative reactions, including oxidation or rearrangement.

  • pH-Dependent Degradation: The compound's stability can be influenced by the pH of the solution. The pyridine nitrogen is basic and can be protonated, while the hydroxyl group is acidic. Extreme pH conditions (strong acid or base) can catalyze hydrolysis or other degradation pathways.

  • Solvent Reactivity: While common laboratory solvents like DMSO and ethanol are generally inert, reactive impurities (e.g., peroxides in older ethers or aldehydes in alcohols) can degrade the compound. Furthermore, the pyridine moiety, when substituted with strong electron-withdrawing groups, can be susceptible to nucleophilic substitution.[5]

Q2: How does the trifluoromethyl (-CF3) group affect the stability?

A2: The trifluoromethyl group is a strong electron-withdrawing group. This has several effects:

  • Increased Acidity: It makes the hydroxyl proton more acidic compared to unsubstituted 3-hydroxypyridine, which could affect its solubility and interactions in different pH buffers.

  • Metabolic Stability: In biological systems, trifluoromethyl groups are often added to molecules to block metabolic oxidation and increase stability.[6][7] This suggests the trifluoromethylphenyl ring itself is likely stable.

  • Electronic Effects on the Pyridine Ring: The electron-withdrawing nature of the substituent makes the pyridine ring more electron-deficient, which can influence its susceptibility to certain reactions.[5]

Section 2: Solution Preparation and Storage

Q3: What is the best solvent to use for preparing a stock solution?

A3: For initial preparation of a high-concentration stock solution, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. For aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous medium to prevent precipitation.

Q4: What are the ideal storage conditions for my stock solution?

A4: To maximize the shelf-life of your stock solution, follow these best practices:

  • Temperature: Store solutions at -20°C or, preferably, -80°C.[1]

  • Light: Protect from light at all times by using amber vials or by wrapping clear vials in aluminum foil.[8]

  • Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture entry.[9][10]

Q5: How long can I store my solution? Should I be concerned about freeze-thaw cycles?

A5: The long-term stability is compound-specific and must be determined experimentally. As a best practice, prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.[11] Each cycle can introduce moisture and increase the chance of degradation. For a new compound, it is recommended to perform a simple stability check after a few cycles (see Q6).

Section 3: Troubleshooting and Analysis

Q6: I see new peaks in my HPLC/LC-MS analysis of an older solution. What should I do?

A6: The appearance of new peaks is a strong indicator of degradation. The first step is to confirm that these are not artifacts. If they are reproducible, they are likely degradation products. You should then systematically investigate the cause. This is best accomplished by conducting a Forced Degradation Study (see Protocol 1), which will help you identify the conditions (e.g., acid, base, oxidation, light) that cause degradation and can help in characterizing the degradation products.[12][13]

Q7: My experimental results are inconsistent. Could compound instability be the cause?

A7: Absolutely. If the concentration of your active compound is decreasing over the course of an experiment, it can lead to a loss of activity and poor reproducibility. To test this, you should analyze the concentration and purity of your working solution at the beginning (t=0) and at the end of your longest experiment. A significant decrease (>5-10%) in the main peak area suggests that in-experiment degradation is occurring.

Q8: What analytical method is best for assessing stability?

A8: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common and reliable method.[14][15] An ideal stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products. LC-MS (Liquid Chromatography-Mass Spectrometry) is also invaluable for identifying the mass of the degradation products, which provides clues to their structure.[15]

Troubleshooting Guides & Protocols

Guide 1: Investigating Potential Degradation Pathways

The most effective way to understand the stability profile of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is through a forced degradation (or stress testing) study. This involves intentionally exposing the compound to harsh conditions to accelerate degradation. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify products without destroying the sample.[12][16]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose Aliquots ox Oxidation (3% H2O2, RT) prep->ox Expose Aliquots therm Thermal (80°C, Solid & Solution) prep->therm Expose Aliquots photo Photolytic (ICH Light Box) prep->photo Expose Aliquots quench Quench Reaction (Neutralize if needed) acid->quench base->quench ox->quench therm->quench photo->quench hplc HPLC-PDA/MS Analysis quench->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine under various stress conditions.

Materials:

  • 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC vials, heating block, photostability chamber.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 ACN:Water mixture.

  • Set Up Control: Transfer an aliquot of the stock solution to an HPLC vial, label it "Control (t=0)," and analyze immediately via HPLC. Store another control sample at -20°C, protected from light.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take time points (e.g., 2, 8, 24 hours), neutralize with an equal volume of 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take time points (e.g., 30 min, 2, 8 hours), neutralize with an equal volume of 0.1 M HCl, and analyze.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take time points (e.g., 2, 8, 24 hours) and analyze directly.

  • Thermal Degradation: Place a vial of the stock solution and a vial of the solid compound in an oven at 80°C. Take time points (e.g., 1, 3, 7 days) and analyze.

  • Photolytic Degradation: Expose a vial of the stock solution to a light source that meets ICH Q1B guidelines.[12] Keep a control sample wrapped in foil next to the exposed sample. Analyze after a defined period (e.g., 24 hours).

  • Analysis: For each time point, analyze the sample by a stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and note the relative peak areas of any new impurities.

Data Presentation: Sample Stability Data Table
Stress ConditionTime% Parent Compound Remaining# of Degradation ProductsObservations
Control (t=0)0 hr100%0Clear, colorless solution
0.1 M HCl, 60°C24 hr95.2%1 (minor)No color change
0.1 M NaOH, RT8 hr45.7%3 (1 major)Solution turned pale yellow
3% H₂O₂, RT24 hr62.1%2 (major)Solution turned brown
Photolytic24 hr88.5%2 (minor)Slight yellowing
Guide 2: Potential Degradation Mechanisms

Based on the structure, we can hypothesize several degradation pathways. Understanding these can aid in the identification of unknown peaks in your chromatograms.

Degradation_Pathways Parent 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine C₁₂H₈F₃NO Oxidized_Product Quinone-like Species Dimerization Products Parent->Oxidized_Product O₂ DiHydroxy Dihydroxypyridine Species (e.g., 2,5-dihydroxy) Parent->DiHydroxy [OH] Ring_Opened Acyclic Fragments DiHydroxy->Ring_Opened

Caption: Hypothesized degradation pathways.

Microbial degradation of hydroxypyridines often proceeds via an initial hydroxylation step to form dihydroxy-intermediates (e.g., 2,5-dihydroxypyridine), followed by ring cleavage.[17][18][19] While these enzymatic pathways may not occur in typical lab solutions, the chemical susceptibility to oxidation suggests that similar dihydroxy or quinone-like species could be formed under oxidative stress.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Zamora, R., et al. (2020). Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds. Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/guidance/chemical-safety/Safe storage of chemicals in laboratories.pdf]([Link] storage of chemicals in laboratories.pdf)

  • Eawag-BBD. (2007). 4-Hydroxypyridine Degradation Pathway. Retrieved from [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • SpringerLink. (n.d.). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. Retrieved from [Link]

  • ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]

  • C&EN. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Synfacts. (2024). Late-Stage Pyridine Oxidation via Oxygen Walking. Retrieved from [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Retrieved from [Link]

  • OnePointe Solutions. (2022). How To Properly Store Chemicals in a Lab. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • ResearchGate. (2025). The importance of trifluoromethyl pyridines in crop protection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • RSC Publishing. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • UNC Policies. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.

Sources

Technical Support Center: A Guide to Minimizing By-Product Formation in the Synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. This molecule is a valuable building block in pharmaceutical and agrochemical research, often synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction, while highly effective, is susceptible to several side reactions that can complicate purification and significantly reduce yields.

As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a dynamic resource, moving from foundational questions to specific, actionable troubleshooting advice for challenges you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the foundational principles of the synthesis, providing the essential knowledge needed before embarking on optimization or troubleshooting.

Q1: What is the most common and effective synthetic route for preparing 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine?

The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][3][4] This involves the reaction between a pyridine electrophile, such as 5-bromo-3-hydroxypyridine , and an organoboron nucleophile, typically 2-(trifluoromethyl)phenylboronic acid or its corresponding boronic ester, in the presence of a palladium catalyst and a base.

Q2: What are the most critical reaction parameters to control to ensure a successful synthesis?

Success in a Suzuki-Miyaura coupling hinges on the careful control of several interconnected parameters:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Failure to maintain an inert (Nitrogen or Argon) atmosphere can lead to catalyst deactivation and the formation of unwanted oxidation by-products.[5][6]

  • Catalyst and Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base Selection: A base is essential for activating the boronic acid to facilitate the transmetalation step.[4][7] However, the wrong base can accelerate side reactions.

  • Solvent Choice: The solvent must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent (like dioxane, toluene, or DMF) and water is used. The water content can be a critical factor.[6]

  • Temperature: Reaction kinetics are temperature-dependent. The optimal temperature will maximize the rate of the desired coupling while minimizing the rates of decomposition and side reactions.

Q3: What are the primary by-products I should anticipate and monitor for?

The three most common by-products in this specific synthesis are:

  • 2-(Trifluoromethyl)benzene: This is the result of protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source (e.g., water).[8][9][10]

  • 2,2'-Bis(trifluoromethyl)biphenyl: This is a homocoupling product, formed from the coupling of two molecules of the 2-(trifluoromethyl)phenylboronic acid.[5]

  • 5,5'-Bi(3-hydroxypyridine): This is the other possible homocoupling product, arising from the coupling of two molecules of the 5-bromo-3-hydroxypyridine starting material.

Q4: Why are boronic esters, like pinacol esters, sometimes preferred over boronic acids?

While boronic acids are common, their corresponding esters (e.g., pinacol esters) offer several advantages. They exhibit greater stability and are less prone to protodeboronation under basic reaction conditions.[3][5][8] Boronic esters can be thought of as "slow-release" versions of boronic acids, which can sometimes be beneficial for sensitive substrates. While it was once thought that esters must first hydrolyze to the boronic acid, studies have shown they can participate directly in the catalytic cycle.[8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution & Scientific Rationale
1. Low or No Yield of Desired Product A. Inactive Catalyst: The Pd(0) catalytic species is either not forming or is being deactivated.Solution: Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar). Purge the solvent and reaction vessel thoroughly before adding the catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. The phosphine ligands often serve as the reductant.[11] Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ if in situ reduction is problematic.
B. Protodeboronation: The 2-(trifluoromethyl)phenylboronic acid is being consumed by protonolysis before it can couple.[10]Solution: This is a very common side reaction.[10] Minimize water in the reaction by using anhydrous solvents and drying reagents. Switch to a more stable boronic acid derivative, such as a pinacol boronate ester .[3] Screen different bases; sometimes a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can be less aggressive in promoting this side reaction than stronger bases.
C. Inefficient Transmetalation: The transfer of the trifluoromethylphenyl group from boron to palladium is the rate-limiting step.Solution: The base is crucial for forming the reactive boronate species [R-B(OH)₃]⁻ that facilitates transmetalation.[4] If the reaction is stalling, a stronger base may be required. Screen a panel of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The addition of a small amount of water can sometimes accelerate this step, but it must be balanced against the risk of protodeboronation.
2. Significant Formation of 2-Trifluoromethylbenzene A. Excess Proton Source: The primary cause of protodeboronation is the presence of acidic protons, most commonly from water.Solution: Rigorously dry all solvents and reagents. Use of molecular sieves in the reaction vessel can be beneficial. Ensure the starting 5-bromo-3-hydroxypyridine is thoroughly dry.
B. Base-Catalyzed Decomposition: The chosen base may be too harsh, promoting the cleavage of the C-B bond.[5]Solution: Use the mildest base that effectively promotes the reaction. Anhydrous KF or K₃PO₄ are often good starting points. Avoid strong hydroxide bases if possible. Running the reaction at a lower temperature can also disfavor this decomposition pathway relative to the desired coupling.
3. High Levels of Homocoupling By-products A. Oxygen Contamination: Traces of oxygen can promote the oxidative homocoupling of the boronic acid.Solution: Thoroughly degas all solvents prior to use by sparging with an inert gas for 15-30 minutes. Maintain a positive pressure of N₂ or Ar throughout the reaction.
B. High Catalyst Loading or Temperature: These conditions can sometimes favor side reactions, including the reductive activation of the Pd(II) precatalyst which consumes two boronic acid molecules to form a homocoupled product.[5]Solution: Reduce the catalyst loading to the lowest effective level (start screening around 1-2 mol %). Lower the reaction temperature. A slower, more controlled reaction often leads to a cleaner product profile.
4. Phenylated Impurities Detected A. Ligand Degradation: If using triphenylphosphine (PPh₃) or similar arylphosphine ligands, P-C bond cleavage can occur, leading to the coupling of phenyl groups from the ligand itself.Solution: This issue has been noted in similar syntheses.[12] If phenylated by-products are a persistent issue, switch to a different class of ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often more robust and can provide higher reactivity, potentially allowing for lower reaction temperatures and cleaner conversions.

Section 3: Key Methodologies & Data

Optimized Starting Conditions for Suzuki-Miyaura Coupling

The following table provides a validated set of starting parameters for the synthesis. These should be considered a robust baseline for further optimization based on your specific laboratory setup and observations.

ParameterRecommended ConditionRationale & Notes
Pyridine Substrate 5-Bromo-3-hydroxypyridine1.0 equivalent
Boron Reagent 2-(Trifluoromethyl)phenylboronic acid1.2 - 1.5 equivalents. A slight excess helps drive the reaction to completion.
Palladium Precatalyst Pd(OAc)₂ (Palladium(II) Acetate)2 mol %. A common, relatively inexpensive, and effective Pd(II) source.
Ligand SPhos4 mol %. A robust, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄ (Potassium Phosphate)3.0 equivalents. A moderately strong, non-nucleophilic base effective in promoting transmetalation while minimizing protodeboronation.
Solvent System Dioxane / H₂O (10:1 v/v)Dioxane is an excellent solvent for these reactions. A small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle.[6] The solvent mixture MUST be degassed.
Temperature 80 - 100 °CA good starting range to ensure a reasonable reaction rate. Monitor by TLC or LC-MS and adjust as needed.
Atmosphere Nitrogen or ArgonNon-negotiable for protecting the catalyst and reagents from oxidation.
Protocol 1: General Experimental Procedure

This protocol is a template. Reaction times and temperatures should be optimized by monitoring the reaction's progress.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-3-hydroxypyridine (1.0 eq.), 2-(trifluoromethyl)phenylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen gas three times.

  • Solvent Addition: Add the degassed Dioxane/H₂O (10:1) solvent mixture via cannula or syringe. Stir the suspension for 5 minutes.

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Quickly add the catalyst and ligand solids to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel to yield the final product.

Protocol 2: Solvent Degassing by Inert Gas Sparging
  • Prepare the required volume of the Dioxane/H₂O (10:1) solvent mixture in a flask.

  • Insert a long needle or glass pipette connected to a Nitrogen or Argon line, ensuring the tip is submerged below the liquid surface.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes. This displaces dissolved oxygen.

  • The degassed solvent should be used immediately.

Section 4: Mechanistic Visualizations

Understanding the reaction pathway and potential pitfalls is key to effective troubleshooting. The following diagrams illustrate the core catalytic cycle and the major off-cycle side reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex R¹-X (Aryl Halide) transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate R²-B(OH)₂ / Base (Boronic Acid) reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination product R¹-R² (Desired Product) pd_intermediate->product reductive_elimination->pd0 Releases Product

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions boronic_acid R²-B(OH)₂ (Boronic Acid) suzuki_path Desired Suzuki Coupling Pathway boronic_acid->suzuki_path + R¹-X, Pd(0), Base protodeboronation_path Protodeboronation boronic_acid->protodeboronation_path + H⁺ (e.g., H₂O) homocoupling_path Homocoupling boronic_acid->homocoupling_path + R²-B(OH)₂, O₂ or Pd suzuki_product R¹-R² suzuki_path->suzuki_product proto_product R²-H protodeboronation_path->proto_product homo_product R²-R² homocoupling_path->homo_product

Figure 2: Competing reaction pathways for the boronic acid starting material.

References

  • Pipzine Chemicals. (2026). 3-Fluoro-2-Hydroxy-5-(Trifluoromethyl)Pyridine Supplier China.
  • Ihara, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved January 24, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 24, 2026, from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 24, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]

  • Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 24, 2026, from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 24, 2026, from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved January 24, 2026, from [Link]

  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 24, 2026, from [Link]

  • Pipzine Chemicals. (2026). 5-Hydroxy-2-Trifluoromethylpyridine Properties, Uses, Safety Data & Supplier in China. Retrieved January 24, 2026, from Pipzine Chemicals Website. [Link]

  • Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved January 24, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 24, 2026, from [Link]

Sources

Validation & Comparative

A-Comparative-Analysis-of-3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine-and-its-Structural-Analogues:-A-Guide-to-Experimental-Cross-Validation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist

Note on Availability: Detailed experimental data for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is not extensively available in public-domain literature. To provide a comprehensive guide that adheres to the principles of experimental cross-validation, this document will use Fluoxetine , a well-characterized selective serotonin reuptake inhibitor (SSRI) containing a trifluoromethylphenyl group, as a primary exemplar. The methodologies and comparative logic presented are directly applicable to the validation of the target compound. As a key comparator, another well-known SSRI, Sertraline , will be used.

1.0-Introduction:-The-Rationale-for-Cross-Validation

The trifluoromethylphenyl moiety is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability and improve pharmacokinetic profiles.[1] The hydroxypyridine scaffold is also a privileged structure in drug discovery.[2] The combination of these fragments in a molecule like 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine suggests a strong potential for biological activity.

However, the journey from a promising chemical structure to a validated research tool or therapeutic candidate is paved with rigorous experimental verification. Cross-validation is not merely about reproducing a result; it is a systematic process of challenging a hypothesis through multiple, methodologically distinct lines of inquiry. This guide provides a framework for such a process, essential for ensuring the reliability and reproducibility of experimental findings.

This guide will compare Fluoxetine and Sertraline to illustrate the cross-validation workflow, focusing on:

  • Synthesis and Structural Verification: Ensuring the material's identity and purity.

  • Physicochemical Profiling: Quantifying properties that govern biological behavior.

  • In-Vitro Biological Characterization: Assessing the primary mechanism of action and potency.

2.0-Synthesis-and-Structural-Integrity-Verification

The foundation of any experimental campaign is the quality of the chemical matter. A researcher must be confident that the observed effects are attributable to the intended molecule and not to impurities or degradation products.

2.1-Comparative-Synthetic-Pathways

While the specific synthesis for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is not detailed in readily available literature, general methods for creating trifluoromethylpyridine derivatives are well-established. These often involve either the construction of the pyridine ring from a trifluoromethyl-containing building block or a chlorine/fluorine exchange on a pre-formed pyridine ring.[3][4]

For our exemplars, Fluoxetine and Sertraline, the synthetic routes are well-documented in chemical literature and patents. A key consideration in comparing syntheses is not just the overall yield but also the complexity, cost of starting materials, and the impurity profile of the final product.

dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Starting Materials"]; Reaction [label="Multi-step Synthesis"]; Purification [label="Chromatography / Recrystallization"]; Start -> Reaction -> Purification; }

subgraph "cluster_qc" { label="Quality Control & Verification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR [label="1H, 13C, 19F NMR"]; MS [label="Mass Spectrometry (MS)"]; HPLC [label="HPLC-UV/MS (Purity >95%)"]; Purification -> {NMR, MS, HPLC} [arrowhead=vee]; }

subgraph "cluster_final" { label="Final Product"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Verified_Compound [label="Verified Compound Batch", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; {NMR, MS, HPLC} -> Verified_Compound; } } caption: "Workflow for Synthesis and Quality Control."

2.2-Protocol:-Purity-Determination-by-High-Performance-Liquid-Chromatography-(HPLC)

Objective: To quantify the purity of a synthesized batch of the target compound and its analogues.

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), 0.1% (v/v)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in ACN. Dilute to a working concentration of 10 µg/mL with 50:50 ACN/Water.

  • Mobile Phase:

    • A: 0.1% FA in Water

    • B: 0.1% FA in ACN

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B (re-equilibration)

  • Detection: Monitor at a wavelength relevant to the compound's chromophore (e.g., 254 nm).

  • Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness Check: The protocol is self-validating by including a re-equilibration step to ensure consistent retention times across injections. The use of a gradient method is crucial for resolving both early and late-eluting impurities.

3.0-Physicochemical-Property-Comparison

A compound's in vitro activity is modulated by its physical and chemical properties. These attributes govern its solubility, permeability, and interaction with biological matrices.

PropertyFluoxetineSertralineSignificance in Drug Discovery
Molecular Weight ( g/mol ) 309.33306.23Influences diffusion and permeability.
logP (Octanol/Water) 4.055.1A measure of lipophilicity; impacts membrane permeability and off-target binding.
pKa (Basic) 10.059.47Determines the ionization state at physiological pH, affecting solubility and receptor interaction.
Aqueous Solubility (pH 7.4) LowVery LowCritical for formulation and achieving sufficient concentration in assays and in vivo.

Data compiled from publicly available databases such as PubChem.

dot graph "Physicochemical_Impact" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="Test Compound"];

subgraph "cluster_properties" { label="Physicochemical Properties"; bgcolor="#F1F3F4"; Solubility [label="Aqueous Solubility"]; Lipophilicity [label="Lipophilicity (logP)"]; Ionization [label="Ionization (pKa)"]; }

subgraph "cluster_outcomes" { label="Biological Consequences"; bgcolor="#F1F3F4"; Absorption [label="Absorption & Permeability"]; Distribution [label="Distribution & Target Engagement"]; Metabolism [label="Metabolism & Clearance"]; Excretion [label="Excretion"]; }

Compound -> {Solubility, Lipophilicity, Ionization}; Solubility -> Absorption; Lipophilicity -> {Absorption, Distribution, Metabolism}; Ionization -> {Distribution, Excretion}; } caption: "Influence of Physicochemical Properties on Pharmacokinetics."

4.0-Comparative-In-Vitro-Biological-Activity

Cross-validation of biological activity requires assessing the compound's effect in multiple, mechanistically relevant assays. For our SSRI exemplars, the primary target is the serotonin transporter (SERT).

4.1-Primary-Target-Engagement:-Radioligand-Binding-Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human serotonin transporter (hSERT).

Protocol Outline:

  • Source of Target: Use cell membranes prepared from HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram, a high-affinity SERT ligand.

  • Assay:

    • Incubate cell membranes with a fixed concentration of [³H]-Citalopram and varying concentrations of the test compound (e.g., Fluoxetine, Sertraline).

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity trapped on the filter using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

4.2-Functional-Activity:-Neurotransmitter-Uptake-Assay

Objective: To measure the functional inhibition of serotonin reuptake into synaptosomes.

Protocol Outline:

  • Source of Target: Prepare synaptosomes from rat brain tissue (e.g., cortex or striatum).

  • Substrate: [³H]-Serotonin ([³H]-5-HT).

  • Assay:

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding [³H]-5-HT.

    • Incubate for a short period (e.g., 10 minutes) at 37°C to allow for active transport.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the synaptosomes and measure the internalized radioactivity via scintillation counting.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of inhibition of [³H]-5-HT uptake against the log concentration of the test compound.

4.3-Comparative-Potency-Data
CompoundSERT Binding Ki (nM)5-HT Uptake IC50 (nM)
Fluoxetine ~1-5~5-20
Sertraline ~0.1-0.5~1-5

Note: These values are approximate and can vary depending on specific assay conditions. The key takeaway is the relative potency.

Expertise & Experience: The binding assay measures direct interaction with the target protein, while the uptake assay measures the functional consequence of that binding in a more physiologically relevant system. A strong correlation between these two assays provides robust evidence that the compound's primary mechanism of action is indeed the inhibition of the serotonin transporter. Discrepancies could suggest alternative mechanisms or issues with compound stability or cell permeability.

5.0-Conclusion

This guide outlines a logical and scientifically rigorous workflow for the experimental cross-validation of a novel compound, using the well-characterized SSRIs Fluoxetine and Sertraline as illustrative examples. The process begins with the unequivocal confirmation of chemical identity and purity, proceeds through the characterization of key physicochemical properties, and culminates in the validation of biological activity through orthogonal in vitro assays. By systematically applying these principles, researchers can build a robust and reliable data package for any compound of interest, including 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, ensuring that subsequent research and development efforts are built on a solid foundation of validated science.

References

  • PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

  • Pipzine Chemicals. (2026). 3-Fluoro-2-Hydroxy-5-(Trifluoromethyl)Pyridine. Retrieved January 23, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-2-hydroxy-5-trifluoromethylpyridine. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5129. Available at: [Link]

  • Dias, H. V. R., & Goh, S. K. (2011). 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2442. Available at: [Link]

  • Liras, M., et al. (2011). Fluorescence of methylated derivatives of hydroxyphenylimidazopyridine. Resolution of strongly overlapping spectra and a new ESIPT dye showing very efficient radiationless deactivation. Photochemical & Photobiological Sciences, 10(6), 911-921. Available at: [Link]

  • Smith, T. A., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. Available at: [Link]

  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • PubChem. (n.d.). 5-Hydroxy-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Assessing the Selectivity of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. For researchers, scientists, and drug development professionals, understanding the on-target potency and off-target interactions of a compound is a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth technical framework for assessing the selectivity of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, a compound representative of the promising class of trifluoromethylphenyl pyridine derivatives frequently investigated as kinase inhibitors.

While specific biological data for this exact molecule is not extensively available in the public domain, this guide will utilize a closely related analog, N-(3-(trifluoromethyl)phenyl)-5-(pyridin-3-yl)pyridin-2-amine , as a case study to demonstrate the principles and methodologies for evaluating kinase inhibitor selectivity. This analog shares key structural motifs and serves as a scientifically grounded proxy to illustrate the experimental workflows and data analysis central to selectivity profiling.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them attractive targets for therapeutic intervention. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This similarity presents a significant challenge in the development of selective kinase inhibitors.

A highly selective inhibitor preferentially binds to its intended target kinase with significantly greater affinity than to other kinases. This is crucial for several reasons:

  • Efficacy: By concentrating its action on the disease-relevant kinase, a selective inhibitor can achieve the desired therapeutic effect at lower concentrations, potentially leading to improved efficacy.

  • Safety: Off-target inhibition of other kinases can lead to a range of adverse effects, as these kinases may be involved in essential physiological processes. A high degree of selectivity minimizes the risk of such toxicities.

  • Mechanistic Clarity: A selective tool compound is invaluable for elucidating the specific biological roles of its target kinase in health and disease.

Conversely, in some therapeutic contexts, a multi-targeted or "poly-pharmacological" approach, where an inhibitor modulates the activity of a specific set of kinases, can be advantageous. However, this requires a thorough understanding of the compound's complete selectivity profile.

Experimental Strategies for Profiling Kinase Inhibitor Selectivity

A comprehensive assessment of a kinase inhibitor's selectivity involves a multi-pronged experimental approach, progressing from initial broad-based screening to more focused cellular and biophysical assays.

Large-Scale Kinome Profiling: The Global View

The initial and most critical step in selectivity assessment is to screen the compound against a large and diverse panel of kinases. This provides a global overview of its interaction landscape across the human kinome.

Key Technology: KINOMEscan™

One industry-standard platform for this purpose is the KINOMEscan™ assay. This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The output is typically reported as the percentage of kinase bound by the test compound at a given concentration, or as a dissociation constant (Kd) for the interactions.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., Analog) Incubation Incubation: Compound competes with tagged ligand for kinase binding Compound->Incubation KinasePanel Immobilized Kinase Panel KinasePanel->Incubation Ligand Tagged Ligand Ligand->Incubation Quantification Quantification of bound tagged ligand Incubation->Quantification Wash unbound DataAnalysis Data Analysis: Calculation of % Inhibition or Kd Quantification->DataAnalysis

Caption: KINOMEscan™ workflow for assessing kinase inhibitor selectivity.

Data Interpretation:

The results of a kinome scan are often visualized as a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the compound's selectivity.

Table 1: Illustrative Kinome Scan Data for a Hypothetical Analog of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Kinase Target% Inhibition @ 1 µMSelectivity Score (S-score)
Target Kinase A 98% 0.01
Kinase B75%
Kinase C55%
Kinase D15%
... (400+ other kinases)<10%

Note: This data is illustrative and does not represent actual experimental results for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

The selectivity score (S-score) is a quantitative measure of selectivity, calculated by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.

Dose-Response Assays: Quantifying Potency

Following the identification of primary targets and significant off-targets from the initial screen, the next step is to perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) for these interactions.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate its substrate.

  • ATP Detection: Add a reagent that simultaneously stops the kinase reaction and depletes the remaining ATP.

  • ADP Conversion and Luminescence: Add a second reagent that converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the compound concentration to determine the IC50 value.

ADP_Glo_Workflow Start Kinase + Substrate + ATP + Test Compound Incubate Kinase Reaction: ATP -> ADP Start->Incubate Stop Add Reagent 1: Stop Kinase, Deplete ATP Incubate->Stop Detect Add Reagent 2: ADP -> ATP -> Light Stop->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for an in vitro kinase assay using ADP-Glo™.

Table 2: Comparative IC50 Values for a Hypothetical Analog and Competitor Compounds

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (B/A)
Hypothetical Analog 15 1,500 100
Competitor X2550020
Competitor Y102,500250

Note: This data is illustrative.

The selectivity ratio provides a direct comparison of the compound's potency against its intended target versus an off-target. A higher ratio indicates greater selectivity.

Cellular Target Engagement: Confirming In-Cell Activity

While in vitro assays are essential, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Principle of CETSA®

CETSA® is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Test Compound Cells->Compound Heat Heat to a range of temperatures Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate soluble & aggregated proteins Lysis->Centrifugation Quantification Quantify soluble target protein (e.g., Western Blot) Centrifugation->Quantification

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

A positive CETSA result, indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, provides strong evidence of target engagement in a cellular context.

Case Study: Comparative Selectivity of a Hypothetical Analog

Based on the methodologies described, we can construct a comparative profile for our hypothetical analog against two fictional competitor compounds, focusing on a hypothetical "Target Kinase A."

Table 3: Comprehensive Selectivity Profile

ParameterHypothetical AnalogCompetitor XCompetitor Y
Primary Target Target Kinase A Target Kinase A Target Kinase A
Target Kinase A IC50 (nM) 15 25 10
Number of Off-Targets (>50% inhibition @ 1 µM) 3 12 2
Key Off-Target and IC50 (nM) Kinase B (1,500)Kinase C (250)Kinase D (2,500)
Selectivity Ratio (Key Off-Target/Primary Target) 100 10 250
Cellular Target Engagement (CETSA®) Confirmed Confirmed Confirmed

Analysis:

  • Hypothetical Analog: Demonstrates good potency for Target Kinase A with a favorable selectivity profile, having a 100-fold higher IC50 for its most significant off-target.

  • Competitor X: While potent, it exhibits a broader off-target profile and a much lower selectivity ratio, suggesting a higher potential for off-target effects.

  • Competitor Y: Shows the highest potency and selectivity in this comparison, making it a strong benchmark.

Conclusion and Future Directions

The assessment of selectivity is a cornerstone of modern drug discovery. For compounds like 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine and its analogs, a systematic and multi-faceted approach is essential to build a comprehensive understanding of their biological activity. By integrating large-scale kinome profiling with quantitative dose-response assays and cellular target engagement studies, researchers can make informed decisions about the therapeutic potential and safety of their lead candidates.

The illustrative data presented here for a hypothetical analog underscores the importance of comparative analysis. While our hypothetical analog shows promise, the superior profile of "Competitor Y" highlights the continuous need for optimization to achieve the desired balance of potency and selectivity. Future work on this chemical scaffold should focus on structure-activity relationship (SAR) studies to further enhance selectivity and mitigate any identified off-target interactions.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Eurofins DiscoverX. KINOMEscan™ Technology. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, a substituted pyridine derivative, requires meticulous handling not only during its application but, just as critically, through its entire lifecycle to final disposal. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow, thereby protecting both laboratory personnel and the environment.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile by analyzing its structural components: a hydroxypyridine ring and a trifluoromethylphenyl group.

  • Hydroxypyridine Moiety: The pyridine ring is a known feature in many biologically active compounds. Pyridine and its derivatives are often classified as hazardous waste and can exhibit toxicity.[1] The hydroxyl group imparts phenolic characteristics, suggesting the compound may be mildly acidic and could cause irritation or chemical burns upon direct contact, similar to phenol itself.[2]

  • Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can influence the reactivity and toxicity of the molecule. Compounds containing this group are common in pharmaceuticals and agrochemicals.[3] A key consideration for disposal is the high thermal stability of the C-F bonds. Incomplete combustion of fluorinated compounds can lead to the formation of hazardous byproducts such as hydrogen fluoride (HF). Therefore, specialized high-temperature incineration is necessary.[4]

Based on analogous compounds like 2-Hydroxy-5-(trifluoromethyl)pyridine, we can anticipate the following GHS Hazard Classifications:

  • Skin Irritation (Category 2) [5]

  • Serious Eye Irritation (Category 2) [5]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [5]

This inferred profile mandates handling this compound as a hazardous chemical and its waste as regulated hazardous waste.

Essential Safety and Handling Protocols

Before beginning any process that will generate waste, ensure all safety measures are in place. This proactive stance is critical to minimizing risk.

Personal Protective Equipment (PPE): A baseline of required PPE when handling the pure compound or its concentrated waste includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Engineering Controls: All handling of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

Quantitative Data Summary for Related Compounds

To provide context for handling and disposal, the following table summarizes key data for structurally related compounds. This data reinforces the need for careful management.

Property2-Hydroxy-5-(trifluoromethyl)pyridinePyridinePhenol
Molecular Formula C₆H₄F₃NO[5]C₅H₅NC₆H₅OH[2]
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[5]Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritationAcute Toxicity, Skin Corrosion, Mutagenicity, STOT RE[2]
Disposal Consideration Dispose of as hazardous waste.[7]Hazardous waste (U196)[8]Hazardous waste (U188)

Step-by-Step Disposal Protocol

The proper disposal of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a multi-step process governed by the principle of "cradle-to-grave" management established by the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Characterization and Segregation
  • Characterize the Waste: Any material, including the pure compound, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.

  • Segregate at the Source: Do not mix this waste stream with non-hazardous waste. Keep it separate from incompatible chemicals, particularly strong oxidizing agents, strong acids, and strong bases, to prevent potentially hazardous reactions.[7]

Step 2: Containerization
  • Select Appropriate Containers: Use only designated hazardous waste containers that are chemically compatible and have a secure, sealable lid.[11] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Maintain Container Integrity: Ensure the container is in good condition, free from leaks or cracks. Keep the container closed at all times except when actively adding waste.

Step 3: Labeling
  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete and Accurate Information: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine" and any other components in the waste stream (e.g., solvents).

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first waste is added).

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.[12]

  • Collect and Package: Carefully collect the absorbed material and contaminated items, placing them into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[6]

Step 5: On-Site Accumulation and Storage
  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area that is secure and well-ventilated.

  • Adhere to Time and Quantity Limits: Be aware of the generator status of your facility (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of waste that can be stored on-site and for how long.[13]

Step 6: Final Disposal
  • Engage a Licensed Contractor: The final disposal of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine waste must be handled by a licensed and certified hazardous waste management contractor.[6]

  • Recommended Disposal Method: The preferred method of disposal is high-temperature incineration (820°C to 1,600°C).[1] This process is necessary to ensure the complete destruction of the pyridine ring and the stable trifluoromethyl group. The facility must have systems, such as alkaline scrubbers, to neutralize acidic gases like HF and NOx that are generated during combustion.[4]

  • Documentation: Ensure all waste manifests and other required documentation are completed accurately. Retain copies of all records as required by federal and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

G gen Waste Generation (Lab Bench / Fume Hood) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) spill Spill Occurs gen->spill char 1. Waste Characterization (Assume Hazardous) ppe->char Start Protocol seg 2. Segregation (Keep separate from incompatible materials) char->seg cont 3. Containerization (Use sealed, compatible container) seg->cont label 4. Labeling (Full chemical name, date, and hazards) cont->label cont->spill store 5. Temporary Storage (Satellite Accumulation Area) label->store pickup 6. Arrange for Pickup (Contact EHS/Licensed Contractor) store->pickup When container is full or time limit is reached spill_proc Execute Spill Management Protocol (Contain, Collect, Decontaminate) spill->spill_proc spill_proc->cont Place spill debris in hazardous waste container manifest 7. Documentation (Complete Waste Manifest) pickup->manifest transport 8. Off-Site Transport (By Licensed Hauler) manifest->transport incin 9. Final Disposal (High-Temperature Incineration) transport->incin records 10. Record Keeping (Retain all manifests) incin->records

Caption: Disposal workflow for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Regulatory Adherence

All procedures for hazardous waste disposal are strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces these regulations under RCRA.[14] It is imperative to consult and comply with all applicable federal, state, and local regulations, as requirements may vary.[11] Your institution's Environmental Health and Safety (EHS) department is an essential resource for ensuring compliance.

References

  • Pipzine Chemicals. (2026, January 22). 3-Fluoro-2-Hydroxy-5-(Trifluoromethyl)Pyridine Supplier China.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.
  • ChemicalBook. (2025, July 26). 2-Hydroxy-3-trifluoromethylpyridine - Safety Data Sheet.
  • Wikipedia. Phenol.
  • PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine.
  • BenchChem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Environmental Science: Processes & Impacts. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • GFL Environmental. (2023, June 29). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: Pyridine.
  • Sdfine. PYRIDINE HYDROBROMIDE - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • BASF. (2026, January 21). Safety Data Sheet.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • University of Minnesota - Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.